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  • Product: 7-iodopyrazolo[1,5-a]pyrazin-4-amine
  • CAS: 2648965-97-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-iodopyrazolo[1,5-a]pyrazin-4-amine: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 7-iodopyrazolo[1,5-a]pyrazin-4-amine, a heterocyclic compound of interest in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-iodopyrazolo[1,5-a]pyrazin-4-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from publicly available data and the extensive literature on the broader class of pyrazolo[1,5-a]pyrazines and related nitrogen-containing fused heterocyclic systems. The insights provided are grounded in established chemical principles and aim to facilitate further research and development efforts.

Molecular Structure and Physicochemical Properties

7-iodopyrazolo[1,5-a]pyrazin-4-amine is a fused heterocyclic system comprising a pyrazole ring fused to a pyrazine ring, with an iodine atom and an amine group as key substituents.

Chemical Structure

The chemical structure of 7-iodopyrazolo[1,5-a]pyrazin-4-amine is characterized by the following features:

  • Core Scaffold: A pyrazolo[1,5-a]pyrazine bicyclic system.

  • Substituents:

    • An iodine atom at position 7.

    • An amine group at position 4.

The structural representation and key identifiers are provided below.

Figure 1: Chemical Structure of 7-iodopyrazolo[1,5-a]pyrazin-4-amine

Physicochemical Data

The following table summarizes the key physicochemical properties of 7-iodopyrazolo[1,5-a]pyrazin-4-amine, primarily based on data from PubChem.[1] It is important to note that some of these values are predicted.

PropertyValueSource
Molecular Formula C₆H₅IN₄PubChem[1]
Molecular Weight 259.96 g/mol PubChem[1]
Canonical SMILES C1=C2C(=NC=C(N2N=C1)I)NPubChem[1]
InChI InChI=1S/C6H5IN4/c7-5-3-9-6(8)4-1-2-10-11(4)5/h1-3H,(H2,8,9)PubChem[1]
InChIKey PSNGBUMCRSWJGB-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 0.3PubChem[1]
Monoisotopic Mass 259.9559 DaPubChem[1]

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The proposed synthesis commences with the construction of the pyrazolo[1,5-a]pyrazin-4-amine core, which is then subjected to iodination.

G Proposed Synthetic Workflow for 7-iodopyrazolo[1,5-a]pyrazin-4-amine start Starting Materials: 3-aminopyrazole and a suitable pyrazine precursor step1 Step 1: Cyclocondensation Formation of the pyrazolo[1,5-a]pyrazine core start->step1 intermediate Intermediate: pyrazolo[1,5-a]pyrazin-4-amine step1->intermediate step2 Step 2: Regioselective Iodination intermediate->step2 product Final Product: 7-iodopyrazolo[1,5-a]pyrazin-4-amine step2->product

Figure 2: Proposed high-level synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and should be optimized and validated experimentally.

Step 1: Synthesis of Pyrazolo[1,5-a]pyrazin-4-amine

The synthesis of the pyrazolo[1,5-a]pyrazine core can be achieved through the condensation of a 3-aminopyrazole with a suitable 1,3-dielectrophile. A potential route involves the reaction of 3-aminopyrazole with a derivative of malononitrile or a related precursor to form the pyrazine ring.

  • Reagents and Materials:

    • 3-Aminopyrazole

    • Malononitrile dimer or a suitable equivalent

    • An appropriate solvent (e.g., ethanol, DMF)

    • A basic or acidic catalyst as needed

  • Procedure:

    • Dissolve 3-aminopyrazole in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

    • Add the malononitrile derivative to the solution.

    • If required, add a catalytic amount of a suitable base (e.g., triethylamine) or acid.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution or can be obtained by removal of the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield pyrazolo[1,5-a]pyrazin-4-amine.

Step 2: Iodination of Pyrazolo[1,5-a]pyrazin-4-amine

Regioselective halogenation of pyrazolo[1,5-a]pyrimidine systems has been reported using N-halosuccinimides.[2] A similar approach is proposed for the iodination of the pyrazolo[1,5-a]pyrazine core.

  • Reagents and Materials:

    • Pyrazolo[1,5-a]pyrazin-4-amine

    • N-Iodosuccinimide (NIS)

    • A suitable solvent (e.g., acetonitrile, dichloromethane)

  • Procedure:

    • Dissolve pyrazolo[1,5-a]pyrazin-4-amine in the chosen solvent in a flask protected from light.

    • Add N-Iodosuccinimide (NIS) portion-wise to the solution at room temperature. The stoichiometry may need to be optimized to achieve mono-iodination.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 7-iodopyrazolo[1,5-a]pyrazin-4-amine.

Biological Context and Potential Applications

The pyrazolo[1,5-a]pyrimidine scaffold, a close structural analog of the pyrazolo[1,5-a]pyrazine core, is recognized as a "privileged structure" in medicinal chemistry.[3][4] Derivatives of this class of compounds have shown a wide range of biological activities, most notably as inhibitors of protein kinases.[5]

Potential as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The pyrazolo[1,5-a]pyrimidine core has been incorporated into numerous kinase inhibitors targeting enzymes such as EGFR, B-Raf, and CDKs.[3] Given the structural similarity, 7-iodopyrazolo[1,5-a]pyrazin-4-amine and its derivatives are promising candidates for development as kinase inhibitors. The iodine atom at the 7-position offers a handle for further synthetic modifications, such as Suzuki or Sonogashira coupling reactions, to explore structure-activity relationships (SAR).

G Potential Mechanism of Action as a Kinase Inhibitor cluster_pathway Cellular Signaling Pathway receptor Receptor Tyrosine Kinase kinase_cascade Downstream Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription Transcription Factors kinase_cascade->transcription cellular_response Cellular Response (Proliferation, Survival) transcription->cellular_response inhibitor 7-iodopyrazolo[1,5-a]pyrazin-4-amine inhibitor->receptor Inhibition

Figure 3: Hypothesized role as a kinase inhibitor in a signaling pathway.

Other Potential Therapeutic Areas

Beyond oncology, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for a variety of other therapeutic applications, including antiviral and anti-inflammatory activities.[6][7] Therefore, it is plausible that 7-iodopyrazolo[1,5-a]pyrazin-4-amine could also be explored for these indications.

Proposed Characterization Workflow

Once synthesized, a thorough characterization of 7-iodopyrazolo[1,5-a]pyrazin-4-amine is essential to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should be used to confirm the number and connectivity of protons in the molecule.

    • ¹³C NMR will verify the carbon skeleton.

    • 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide an accurate molecular weight.

  • Melting Point:

    • The melting point of the purified solid will serve as an indicator of its purity.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the amine group.

Conclusion

7-iodopyrazolo[1,5-a]pyrazin-4-amine represents a molecule of significant interest for medicinal chemistry and drug discovery. While direct experimental data is currently scarce, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation. The pyrazolo[1,5-a]pyrazine core is a promising scaffold, and the introduction of an iodine atom at the 7-position opens up avenues for further chemical exploration and the development of novel therapeutic agents. The proposed synthetic and characterization workflows offer a practical starting point for researchers aiming to investigate this compound and its derivatives.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC. (2024, April 23).
  • Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring. (n.d.). Enamine.
  • 7-iodopyrazolo[1,5-a]pyrazin-4-amine. (n.d.). PubChem.
  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024, June 28). Periodica Polytechnica.
  • Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS | Request PDF. (2025, August 6). ResearchGate.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing.
  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. (2011, July 1). PubMed.
  • 1HNMR δ values for. (n.d.). The Royal Society of Chemistry.
  • Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. (2021, January 6). ResearchGate.
  • Pyrazolo[1,5-a]pyrazin-7-amine. (n.d.). Benchchem.
  • Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. (n.d.). Sciforum.
  • 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride. (n.d.). Sigma-Aldrich.
  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. (n.d.).
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (n.d.).
  • 6-iodo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine. (n.d.). PubChem.
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023, July 4). CNR-IRIS.
  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.). ResearchGate.
  • Functional Pyrazolo[1,5-a]pyrimidines. (2021, July 14). Encyclopedia MDPI.
  • Pyrazolo[1,5-a]pyrimidin-7-amine derivatives useful in therapy. (n.d.). Google Patents.
  • 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine. (n.d.). PubChem.
  • 3-Iodopyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). ChemScene.
  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. (n.d.). PubChem.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2025, August 7). ResearchGate.
  • Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof. (n.d.). Google Patents.
  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors - PMC. (n.d.).
  • Pyrazolo[1,5-a]pyrimidin-7(4H)-one. (n.d.). BLDpharm.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023, September 12). MDPI.
  • Pyrazolo[1,5-a]pyridin-4-amine (C7H7N3). (n.d.). PubChem.

Sources

Exploratory

Pyrazolo[1,5-a]pyrazine: A Technical Guide to Scaffold Utility in Drug Discovery

This technical guide provides an in-depth analysis of the Pyrazolo[1,5-a]pyrazine scaffold, a privileged heterocyclic core in modern medicinal chemistry. Unlike its more common cousin, pyrazolo[1,5-a]pyrimidine, this sca...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the Pyrazolo[1,5-a]pyrazine scaffold, a privileged heterocyclic core in modern medicinal chemistry. Unlike its more common cousin, pyrazolo[1,5-a]pyrimidine, this scaffold offers unique physicochemical properties and vector orientations that have proven critical in the development of selective kinase inhibitors (JAK, RET, BTK) and GPCR antagonists.

Executive Summary

The Pyrazolo[1,5-a]pyrazine scaffold represents a distinct chemical space for designing ATP-competitive inhibitors and receptor antagonists. Characterized by a fused 5,6-bicyclic system containing three nitrogen atoms, it functions primarily as a robust hinge-binding motif in kinase drug discovery. Its planar geometry and specific nitrogen placement allow for high-affinity hydrogen bonding with the backbone residues of the kinase hinge region (e.g., Met477 in BTK), while offering vectors at C2, C3, and C4 for accessing the solvent front or hydrophobic back-pockets.

Recent clinical and preclinical successes, such as BIIB129 (BTK inhibitor) and RET inhibitors , validate its utility in overcoming resistance mutations where other scaffolds fail.

Chemical Architecture & Properties[1][2][3][4]

Scaffold Numbering and Geometry

The numbering system is critical for SAR discussions. The bridgehead nitrogen is position 1 (though often omitted in IUPAC names implying the fusion), but standard medicinal chemistry numbering typically assigns the pyrazole nitrogens as N1 and N2 (bridgehead), with the carbon atoms numbered sequentially around the rings.

Standard Numbering Scheme:

  • Position 2 & 3: Pyrazole ring carbons.

  • Position 4, 6, 7: Pyrazine ring carbons.[1][2]

  • Position 5: Pyrazine nitrogen.[3][4][5]

Physicochemical Profile
  • Lipophilicity (cLogP): Generally lower than the corresponding quinolines or isoquinolines, improving aqueous solubility.

  • H-Bonding: N1 serves as a hydrogen bond acceptor; C4-substituents (often amines) serve as donors.

  • Metabolic Stability: The pyrazine ring is less prone to oxidative metabolism compared to electron-rich phenyl rings, though C-oxidation can occur if not sterically blocked.

Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyrazine core generally follows two primary disconnection strategies: [3+3] Cyclocondensation or Ring Closure of Pyrazinyl Hydrazines .

Method A: Condensation of Pyrazol-5-amines (The [3+3] Route)

This is the most versatile route for introducing diversity at the C2 and C3 positions early in the synthesis.

  • Reactants: 3-aminopyrazole derivatives + bifunctional electrophiles (e.g.,

    
    -haloketones, 1,2-dicarbonyls).
    
  • Mechanism: Initial imine formation followed by cyclization.

Method B: Functionalization of the Core

For library generation, an efficient route involves synthesizing a 4-halo-intermediate (e.g., 4-chloropyrazolo[1,5-a]pyrazine) which serves as a handle for SNAr reactions.

Visualization: General Synthetic Workflow

Synthesis Start Pyrazol-5-amine (Precursor) Inter Intermediate (Uncyclized Amide) Start->Inter Alkylation/Acylation Reagent Bifunctional Electrophile (e.g., Ethyl bromoacetate) Reagent->Inter Cyclization Cyclization (POCl3 or Acid) Inter->Cyclization Ring Closure Core Pyrazolo[1,5-a]pyrazin-4-one Cyclization->Core Chlorination Chlorination (POCl3) Core->Chlorination Scaffold 4-Chloro-pyrazolo[1,5-a]pyrazine (Key Electrophile) Chlorination->Scaffold

Caption: Step-wise construction of the 4-chloro-pyrazolo[1,5-a]pyrazine scaffold for divergent library synthesis.

Medicinal Chemistry & SAR

The utility of this scaffold is defined by its ability to orient substituents into specific kinase pockets.

The Hinge Binding Motif

In many kinase inhibitors (e.g., JAK, BTK), the N1 nitrogen acts as an H-bond acceptor for the backbone NH of the hinge region. A substituent at C4 (often an amino group) acts as an H-bond donor to the backbone carbonyl.

SAR Map
  • C2 Position: Tolerates bulky aryl/heteroaryl groups. Extends into the solvent-exposed region or hydrophobic pocket II depending on the target.

  • C3 Position: Critical for selectivity. Substituents here (e.g., halogens, small alkyls, or cyanides) can induce conformational changes or fill the gatekeeper pocket.

  • C4 Position: The primary vector for the "warhead" in covalent inhibitors (e.g., acrylamides targeting Cys481 in BTK).

Visualization: Structure-Activity Relationship (SAR)

SAR Core Pyrazolo[1,5-a]pyrazine Core N1 N1: H-Bond Acceptor (Binds Hinge Region) Core->N1 C2 C2: Solubility/Solvent Front (Polar groups, Heterocycles) Core->C2 C3 C3: Gatekeeper Interaction (Selectivity Filter: F, Cl, CN, Me) Core->C3 C4 C4: Warhead Attachment (Covalent Cys-targeting) Core->C4

Caption: Strategic substitution vectors on the Pyrazolo[1,5-a]pyrazine core for kinase inhibitor design.

Case Studies in Drug Development

BIIB129: A Brain-Penetrant BTK Inhibitor

Target: Bruton's Tyrosine Kinase (BTK) for Multiple Sclerosis.

  • Mechanism: Covalent inhibition.[6]

  • Design Logic: The pyrazolo[1,5-a]pyrazine core serves as the hinge binder.[6] An sp3-rich linker attached at C4 connects to an acrylamide warhead, positioning it perfectly to form a covalent bond with Cys481 .

  • Outcome: High selectivity and blood-brain barrier (BBB) penetrability due to the scaffold's controlled lipophilicity (Ref 1).

RET Kinase Inhibitors

Target: RET (Rearranged during Transfection) kinase, specifically V804M gatekeeper mutants.

  • Design Logic: Array Biopharma utilized the scaffold to create inhibitors that avoid steric clashes with the bulky Methionine gatekeeper residue (V804M), a common resistance mechanism in thyroid cancers (Ref 2).

JAK Inhibitors

Target: Janus Kinases (JAK1/JAK2).[4]

  • Design Logic: Zhejiang Hisun Pharmaceutical patented derivatives where the C2-position is substituted with specific heteroaryls to achieve isoform selectivity (JAK1 vs JAK2), reducing off-target toxicity (e.g., anemia from JAK2 inhibition) (Ref 3).

Experimental Protocols

Synthetic Protocol: 4-Chloro-pyrazolo[1,5-a]pyrazine

A self-validating protocol for the key intermediate.

Reagents:

  • Pyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 eq)

  • Phosphoryl chloride (POCl3) (excess)

  • N,N-Diethylaniline (catalytic)

Step-by-Step:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube, place 5.0 g of pyrazolo[1,5-a]pyrazin-4(5H)-one.

  • Addition: Carefully add 25 mL of POCl3. Add 0.5 mL of N,N-diethylaniline.

  • Reaction: Heat the mixture to reflux (105°C) for 4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The starting material spot (baseline) should disappear, replaced by a high Rf spot.

  • Workup (Critical Safety Step): Cool the reaction to room temperature. Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring to quench excess POCl3. Caution: Exothermic reaction.

  • Extraction: Neutralize with saturated NaHCO3 to pH 7-8. Extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Validation: 1H NMR (CDCl3) should show characteristic doublets for the pyrazine protons at

    
     7.8-8.5 ppm.
    
Bioassay: ADP-Glo Kinase Assay (General Protocol)

Objective: Determine IC50 of pyrazolo[1,5-a]pyrazine derivatives against Recombinant RET kinase.

Table 1: Assay Components

Component Concentration Function
Kinase Buffer 50 mM HEPES, pH 7.5 Maintains pH stability
MgCl2 10 mM Cofactor for ATP hydrolysis
EGTA 1 mM Chelates Calcium
DTT 2 mM Maintains reducing environment
Substrate 0.2 mg/mL Poly(Glu, Tyr) Phosphorylation target

| ATP | 10


M (at Km) | Phosphate donor |

Procedure:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions). Transfer 100 nL to a 384-well plate.

  • Enzyme Addition: Add 2

    
    L of RET kinase enzyme solution. Incubate for 10 min at RT.
    
  • Reaction Start: Add 2

    
    L of ATP/Substrate mix. Incubate for 60 min at RT.
    
  • Detection: Add 4

    
    L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
    
  • Signal: Add 8

    
    L of Kinase Detection Reagent (converts ADP to ATP to Luciferase signal).
    
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

References

  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry. [Link]

  • Substituted Pyrazolo[1,5-a]pyrazine Compounds as RET Kinase Inhibitors. WIPO Patent WO2018136661. [Link]

  • Pyrazolo[1,5-a]pyrazine Derivative and Preparation Method and Application Thereof (JAK Inhibitors). WIPO Patent WO2021147790. [Link]

  • Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][7]

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Foundational

Key Intermediates for Pyrazolo[1,5-a]pyrazine Kinase Inhibitors

This guide details the strategic synthesis and application of pyrazolo[1,5-a]pyrazine intermediates in kinase inhibitor discovery.[1] Unlike its ubiquitous analogue pyrazolo[1,5-a]pyrimidine, the pyrazine variant offers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis and application of pyrazolo[1,5-a]pyrazine intermediates in kinase inhibitor discovery.[1] Unlike its ubiquitous analogue pyrazolo[1,5-a]pyrimidine, the pyrazine variant offers distinct physicochemical properties (e.g., altered pKa, solubility, and metabolic stability) while maintaining the critical ATP-mimetic hydrogen-bonding vectors required for Type I and Type II kinase inhibition.

Executive Summary: The Scaffold Advantage

The pyrazolo[1,5-a]pyrazine core is a fused 5,6-bicyclic system serving as a bioisostere for the purine ring of ATP. In medicinal chemistry, it is increasingly utilized to overcome resistance mechanisms associated with traditional scaffolds (e.g., indazoles, quinolines) in targets like JAK , RET , and CK2 .

Its primary advantage lies in the N4-nitrogen and C4-substituent vectors, which typically engage the kinase hinge region, while the C2 and C6 positions allow for vector-growing into the solvent-exposed front or the hydrophobic back-pocket (gatekeeper region).

Retrosynthetic Analysis & Core Construction

To access diverse chemical space, two primary retrosynthetic disconnections are employed. The choice depends on the desired substitution pattern at C2 and C6.

Strategy A: The Pyrazole-5-Carboxylate Cyclization (Scalable)

This route is preferred for generating 4-functionalized cores (e.g., 4-chloro, 4-amino) suitable for late-stage diversification via SNAr.

  • Disconnection: C4–N5 and C6–N1 bonds.

  • Key Intermediate: Ethyl 1-(2-oxoalkyl)-1H-pyrazole-5-carboxylate.

  • Mechanism: Double condensation of a 1,5-bifunctional pyrazole with an ammonia source or primary amine.

Strategy B: The [3+2] Cycloaddition (Diversity-Oriented)

This route constructs the pyrazole ring onto the pyrazine, allowing for rapid modification of the 5-membered ring.

  • Disconnection: N1–C2 and C3–C3a bonds.

  • Key Intermediate:

    
    -aminopyrazinium salts.[2][3][4]
    
  • Mechanism: 1,3-Dipolar cycloaddition of

    
    -aminopyrazinium ylides with alkynes.
    

Retrosynthesis Target Pyrazolo[1,5-a]pyrazine Core (Substituted) RouteA_Step1 Intermediate A1: 4-Hydroxypyrazolo[1,5-a]pyrazine RouteA_Step1->Target Chlorination (POCl3) + SnAr RouteA_Start Start A: Ethyl 1-(2-oxoalkyl)-pyrazole-5-carboxylate + Ammonium Acetate RouteA_Start->RouteA_Step1 Cyclocondensation RouteB_Step1 Intermediate B1: Pyrazinium Ylide RouteB_Step1->Target [3+2] Cycloaddition RouteB_Start Start B: N-Aminopyrazinium Salt + Alkyne RouteB_Start->RouteB_Step1 Base-mediated Ylide Formation

Figure 1. Retrosynthetic connectivity map for the pyrazolo[1,5-a]pyrazine scaffold.

Key Intermediates & Experimental Protocols

Intermediate I: 4-Chloropyrazolo[1,5-a]pyrazine

This is the "workhorse" intermediate. The chlorine atom at C4 is highly activated for nucleophilic aromatic substitution (SNAr) with amines (hinge binders).

Synthesis Workflow
  • Alkylation: React Ethyl 1H-pyrazole-5-carboxylate with a

    
    -haloketone (e.g., chloroacetone or phenacyl bromide) to install the N1-sidechain.
    
  • Cyclization: Treat the alkylated product with ammonium acetate in acetic acid (or methanol/ammonia) to close the pyrazine ring, yielding the 4-hydroxy (or 4-oxo) intermediate.

  • Aromatization/Chlorination: Reflux with phosphorus oxychloride (

    
    ) to generate the 4-chloro derivative.
    

Table 1: Optimization of Chlorination Conditions

ReagentSolventTemp (°C)YieldNotes

Neat10065-75%Standard; requires careful quenching.

/

Neat11080-85%

accelerates reaction; higher purity.

/ DMF
Toluene8040%Incomplete conversion; not recommended.
Experimental Protocol (Self-Validating)
  • Step 1 (Cyclization): Dissolve ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate (1.0 eq) in glacial acetic acid. Add

    
     (5.0 eq). Heat to 120°C for 4 hours. Validation: Monitor disappearance of ester carbonyl stretch (
    
    
    
    ) and appearance of amide/lactam signals via IR/LCMS.
  • Step 2 (Chlorination): Suspend the dried 4-hydroxy intermediate in

    
     (10 vol). Add 
    
    
    
    -dimethylaniline (1.0 eq) as a catalyst. Reflux for 3 hours. Evaporate volatiles, quench with ice-water, and extract with DCM. Validation: A shift in HPLC retention time (more non-polar) and distinct isotope pattern (
    
    
    3:1 ratio) in MS confirms product.
Intermediate II: Ethyl 6-bromo-pyrazolo[1,5-a]pyrazine-2-carboxylate

For dual-functionalization (e.g., introducing a gatekeeper residue at C6 and a solubilizing group at C2), this intermediate is essential.

  • Origin: Synthesized via the [3+2] cycloaddition of

    
    -amino-3,5-dibromopyrazinium salts with ethyl propiolate.
    
  • Utility: The C6-bromide allows for Suzuki-Miyaura coupling, while the C2-ester can be converted to amides.

Functionalization Strategies for Kinase Selectivity[1][5]

Hinge Region Targeting (C4 Position)

The C4 position is critical for ATP-competitive inhibition.

  • Reagent: Primary or secondary amines (e.g., aniline derivatives, piperazines).

  • Conditions:

    
    , 
    
    
    
    or
    
    
    , 80°C.
  • Insight: The bridgehead nitrogen (N1) exerts an electron-withdrawing effect, making C4 highly electrophilic. Acid catalysis is rarely needed and can degrade the scaffold.

Gatekeeper & Solvent Front (C6 & C2 Positions)
  • C6 (Gatekeeper): Use Palladium-catalyzed cross-coupling (Suzuki, Stille) to introduce bulky aryl/heteroaryl groups that access the hydrophobic back-pocket.

  • C2 (Solvent Front): Hydrolysis of the ester to the carboxylic acid, followed by amide coupling, allows the introduction of solubilizing tails (e.g., morpholine, piperidine) that protrude into the solvent channel.

ReactionPathway Start 4-Cl-pyrazolo[1,5-a]pyrazine Step1 SnAr (Amine) Start->Step1 R-NH2, Heat Inter1 4-Amino Intermediate (Hinge Binder) Step1->Inter1 Step2 Pd-Coupling (C6-Br) Inter1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 Final Dual-Functionalized Inhibitor Step2->Final

Figure 2. Sequential functionalization workflow for library generation.

Case Study: RET Kinase Inhibition

Recent developments (e.g., by Array BioPharma/Pfizer) have highlighted the pyrazolo[1,5-a]pyrazine scaffold as a potent RET (Rearranged during Transfection) inhibitor.[5]

  • Mechanism: The scaffold binds in the ATP pocket. The C4-substituent (often a pyrazole or pyridine) forms hydrogen bonds with the hinge residues (Glu735, Ala737).

  • Key Structural Feature: Substitution at C6 is often used to induce a "kink" in the molecule, allowing it to navigate the gatekeeper residue (Val804) and avoid steric clashes in resistance mutants (e.g., V804M).

References

  • Synthesis of Pyrazolo[1,5-a]pyrazine Core: Bioorg. Med. Chem. Lett.2011 , 21, 3909-3913. Link

  • JAK Kinase Inhibitors Patent: CN113150012A, "Pyrazolo[1,5-a]pyrazine derivative and preparation method," 2021 . Link

  • RET Kinase Inhibitors: Array BioPharma Inc., "Substituted pyrazolo[1,5-a]pyrazine compounds as RET kinase inhibitors," European Patent Application EP3155131, 2019 . Link

  • [3+2] Cycloaddition Methodology: Tetrahedron1984 , 40, 1683–1690.[3] (Foundational chemistry for N-aminopyridinium/pyrazinium salts).

  • General Kinase Scaffold Review: Molecules2021 , 26, 2708. Link (Contextualizes the pyrazolo-fused systems).

Sources

Exploratory

7-iodopyrazolo[1,5-a]pyrazin-4-amine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 7-iodopyrazolo[1,5-a]pyrazin-4-amine in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 7-iodopyrazolo[1,5-a]pyrazin-4-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 7-iodopyrazolo[1,5-a]pyrazin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational principles of solubility, data from structurally related compounds, and established analytical methodologies to offer a robust predictive profile and a detailed protocol for empirical determination. This guide is intended to equip researchers with the theoretical understanding and practical tools necessary to effectively work with this compound in various organic solvents.

Introduction to 7-iodopyrazolo[1,5-a]pyrazin-4-amine

7-iodopyrazolo[1,5-a]pyrazin-4-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₅IN₄.[1] Its core structure, the pyrazolo[1,5-a]pyrazine scaffold, is a "privileged" structure in medicinal chemistry, meaning it is a versatile framework for the development of therapeutic agents.[2] Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated a wide array of pharmacological activities, including use as protein kinase inhibitors in targeted cancer therapy.[2][3][4]

The solubility of a compound is a critical physicochemical property that profoundly influences its utility in drug development. It affects every stage from initial synthesis and purification to formulation and bioavailability. A thorough understanding of the solubility of 7-iodopyrazolo[1,5-a]pyrazin-4-amine in organic solvents is therefore essential for researchers working on its potential therapeutic applications.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] Several molecular features of 7-iodopyrazolo[1,5-a]pyrazin-4-amine will dictate its solubility in different organic solvents:

  • Molecular Structure and Polarity: The presence of multiple nitrogen atoms and an amine group introduces polarity and the capacity for hydrogen bonding.[7][8] The pyrazolo[1,5-a]pyrazine core is aromatic, and the lone pair electrons on some nitrogen atoms may be delocalized within the ring system, affecting their basicity and hydrogen bonding potential.[7] The iodine atom adds to the molecular weight and introduces a degree of lipophilicity.

  • Intermolecular Forces: The primary amine group (-NH₂) is a strong hydrogen bond donor, and the nitrogen atoms within the heterocyclic rings are hydrogen bond acceptors.[8] Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are likely to be effective at solvating this molecule.[5]

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound must be overcome by the solvent-solute interactions for dissolution to occur.[9] Compounds with strong crystal lattice energy, often associated with high melting points, may exhibit lower solubility.

Predicted Solubility Profile

Solvent Class Solvent Example Predicted Solubility Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity and ability to accept hydrogen bonds make it a good solvent for many complex organic molecules.[10]
Dimethylformamide (DMF)SolubleSimilar to DMSO, its high polarity is effective at solvating polar compounds.
Polar Protic EthanolSoluble to Moderately SolubleThe hydroxyl group can act as a hydrogen bond donor and acceptor, interacting favorably with the amine and nitrogen atoms of the solute.[9][10]
MethanolSoluble to Moderately SolubleSimilar to ethanol, but its higher polarity may enhance solubility.[9][10]
Less Polar AcetonitrileSlightly Soluble to Sparingly SolubleWhile polar, it is a weaker hydrogen bond acceptor than DMSO or DMF.[9]
Dichloromethane (DCM)Slightly Soluble to Sparingly SolubleModerate polarity may allow for some dissolution, but the lack of hydrogen bonding capability is a limiting factor.[9]
Nonpolar TolueneSparingly Soluble to InsolubleThe significant difference in polarity between the solute and solvent will likely result in poor solubility.[9]
HexaneInsolubleAs a nonpolar hydrocarbon, it is not expected to effectively solvate the polar 7-iodopyrazolo[1,5-a]pyrazin-4-amine.[6]

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for the qualitative and semi-quantitative determination of the solubility of 7-iodopyrazolo[1,5-a]pyrazin-4-amine.

Materials and Equipment
  • 7-iodopyrazolo[1,5-a]pyrazin-4-amine (solid)

  • Selected organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Dichloromethane, Toluene, Hexane)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or test tubes with caps

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Temperature-controlled environment (e.g., water bath or incubator)

  • Pipettes or burettes for accurate solvent dispensing[11]

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

  • Preparation: Weigh approximately 1-2 mg of 7-iodopyrazolo[1,5-a]pyrazin-4-amine into a clean, dry vial.

  • Solvent Addition: Add the selected organic solvent dropwise (approximately 0.1 mL per drop) to the vial.[11]

  • Mixing: After each addition, cap the vial and vortex vigorously for 1-2 minutes.[10] Visually inspect for dissolution.

  • Observation: Continue adding solvent up to a total volume of 1 mL. Record the approximate volume of solvent required to fully dissolve the compound.

  • Classification:

    • Very Soluble: Dissolves in < 1 mL of solvent.

    • Soluble: Dissolves in 1-30 mL of solvent.

    • Slightly Soluble: Dissolves in 30-100 mL of solvent.

    • Insoluble: Does not completely dissolve in > 100 mL of solvent.

Semi-Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more accurate measure of solubility at a given temperature.[12]

  • Sample Preparation: Add an excess amount of 7-iodopyrazolo[1,5-a]pyrazin-4-amine to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Cap the vial securely and place it in a temperature-controlled environment (e.g., 25 °C) with constant agitation (e.g., on a shaker or with a magnetic stirrer) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed in the temperature-controlled environment until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are transferred.

  • Analysis: Determine the concentration of the dissolved compound in the collected supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the volume of the supernatant analyzed.

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process for evaluating the solubility of 7-iodopyrazolo[1,5-a]pyrazin-4-amine.

Solubility_Workflow start Start: Obtain 7-iodopyrazolo[1,5-a]pyrazin-4-amine qual_screen Perform Qualitative Solubility Screen (e.g., DMSO, EtOH, DCM, Hexane) start->qual_screen is_soluble_polar Soluble in Polar Solvents? qual_screen->is_soluble_polar is_soluble_nonpolar Soluble in Nonpolar Solvents? is_soluble_polar->is_soluble_nonpolar No quant_polar Proceed to Quantitative Determination (Shake-Flask Method) in Polar Solvents is_soluble_polar->quant_polar Yes classify_nonpolar Compound exhibits nonpolar character is_soluble_nonpolar->classify_nonpolar Yes insoluble Consider Alternative Solvents or Formulation Strategies (e.g., co-solvents, pH adjustment) is_soluble_nonpolar->insoluble No classify_polar Classify as Polar, H-bonding Compound quant_polar->classify_polar end_protocol Select Appropriate Solvent for Application (e.g., Synthesis, Formulation, Bioassay) classify_polar->end_protocol classify_nonpolar->end_protocol

Caption: Workflow for solubility testing of the target compound.

Conclusion

While direct, published solubility data for 7-iodopyrazolo[1,5-a]pyrazin-4-amine is scarce, a strong predictive understanding can be formulated based on its molecular structure and the behavior of related heterocyclic compounds. The presence of a primary amine and multiple nitrogen atoms suggests that polar solvents, particularly those capable of hydrogen bonding such as DMSO, DMF, and alcohols, will be the most effective. For drug development professionals, the provided experimental protocols offer a clear and reliable path to determining the precise solubility in solvents relevant to their specific applications, from synthetic workup to final formulation. This foundational data is indispensable for the continued investigation and potential advancement of this promising compound scaffold.

References

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? Available from: [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Course Hero. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available from: [Link]

  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. Available from: [Link]

  • Fiveable. Amines and Heterocycles | Organic Chemistry Class Notes. Available from: [Link]

  • PubChemLite. 7-iodopyrazolo[1,5-a]pyrazin-4-amine. Available from: [Link]

  • University of Calgary. Amines and Heterocycles. Available from: [Link]

  • Filo. Why Amine are soluble in organic solvent like alcohol and ether? Available from: [Link]

  • Los Angeles Valley College. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • PubMed. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Available from: [Link]

  • PubChem. 6-iodo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine. Available from: [Link]

  • ResearchGate. Determination and Correlation of the Solubility of Acetylpyrazine in Pure Solvents and Binary Solvent Mixtures | Request PDF. Available from: [Link]

  • PubMed. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Available from: [Link]

  • Google Patents. WO2015110491A2 - Pyrazolo[1,5-a]pyrimidin-7-amine derivatives useful in therapy.
  • PMC. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Available from: [Link]

  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Available from: [Link]

  • Arabian Journal of Chemistry. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Available from: [Link]

  • PMC. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Available from: [Link]

  • Periodica Polytechnica. A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Available from: [Link]

  • ResearchGate. (PDF) Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Suzuki-Miyaura Coupling for the Synthesis of 4-Amino-7-Aryl-Pyrazolo[1,5-a]pyrazines

Abstract This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for 7-iodopyrazolo[1,5-a]pyrazin-4-amine. The pyrazolo[1,5-a]pyrazine scaffold is a significant pharmacophore in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for 7-iodopyrazolo[1,5-a]pyrazin-4-amine. The pyrazolo[1,5-a]pyrazine scaffold is a significant pharmacophore in modern drug discovery, and efficient methods for its functionalization are of high interest. This guide offers a detailed protocol, discusses the rationale behind the chosen conditions, and provides insights into potential challenges and optimization strategies. The content is designed for researchers in medicinal chemistry, process development, and organic synthesis.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance.[1] However, its application to nitrogen-rich, electron-rich heteroaromatic systems like 7-iodopyrazolo[1,5-a]pyrazin-4-amine presents a unique set of challenges. The presence of multiple nitrogen atoms, including an exocyclic primary amine, can lead to catalyst inhibition or poisoning, undesired side reactions, and low yields if reaction conditions are not carefully selected.

The pyrazolo[1,5-a]pyrazine core is a "privileged scaffold" in medicinal chemistry, appearing in molecules targeting a range of biological targets.[2] The ability to efficiently append diverse aryl and heteroaryl groups at the C7-position via Suzuki-Miyaura coupling is a critical step in generating compound libraries for structure-activity relationship (SAR) studies. This guide aims to provide a robust and reproducible protocol to achieve this transformation.

Mechanistic Considerations & Strategic Choices

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve oxidative addition, transmetalation, and reductive elimination.[3][4] For a substrate like 7-iodopyrazolo[1,5-a]pyrazin-4-amine, several factors can influence this cycle:

  • The Substrate: The pyrazolo[1,5-a]pyrazine ring system is electron-rich, which can slow down the oxidative addition step compared to more electron-deficient systems. The primary amine at the C4-position is a potent electron-donating group, further increasing the electron density of the aromatic system.

  • Catalyst Inhibition: The lone pairs on the pyrazole and pyrazine nitrogens, as well as the C4-amine, can coordinate to the palladium center, potentially leading to the formation of inactive catalyst species.[5] This is a common issue with unprotected, nitrogen-rich heterocycles.[5]

  • The Halide: While aryl iodides are typically more reactive than bromides or chlorides in oxidative addition, they are also more prone to dehalogenation side reactions, especially with electron-rich substrates.[6][7] However, the higher reactivity of the C-I bond is often advantageous for achieving coupling under milder conditions.

  • The Amine Group: The presence of a primary amine can complicate the reaction. While often tolerated, it can participate in side reactions or necessitate the use of specific bases to avoid N-arylation or other undesired transformations.[8] However, some studies have shown that an ortho-amino group can facilitate the coupling through a directing effect.[9]

To address these challenges, the selection of the catalyst, ligand, base, and solvent system is critical. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have shown great success in coupling challenging heterocyclic substrates.[3][10] These ligands promote the formation of monoligated, highly reactive Pd(0) species that are less prone to inhibition.[4]

Logical Flow of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' 4-Amino-7-aryl-pyrazolo[1,5-a]pyrazine (Ar-Ar') Reductive_Elimination->Ar-Ar' Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar'->Reductive_Elimination Ar-I 7-Iodopyrazolo[1,5-a]pyrazin-4-amine (Ar-I) Ar-I->Oxidative_Addition Ar'B(OH)2 Arylboronic Acid (Ar'-B(OH)2) Ar'B(OH)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Optimized Protocol

This protocol is designed as a starting point for the Suzuki-Miyaura coupling of 7-iodopyrazolo[1,5-a]pyrazin-4-amine with a variety of aryl and heteroaryl boronic acids.

Materials and Reagents
  • 7-iodopyrazolo[1,5-a]pyrazin-4-amine

  • Arylboronic acid or boronate ester

  • Palladium catalyst (see table below for recommendations)

  • Ligand (if not using a pre-catalyst)

  • Base (see table below for recommendations)

  • Anhydrous, degassed solvent

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert gas supply (Nitrogen or Argon)

Recommended Reaction Conditions
ComponentRecommendationRationale
Catalyst XPhos Pd G2 (2-5 mol%) or Pd₂(dba)₃ (2 mol%)XPhos Pd G2 is a highly active pre-catalyst effective for challenging substrates.[7][11][12] Pd₂(dba)₃ is a common Pd(0) source.
Ligand XPhos (4-10 mol%) or SPhos (4-10 mol%)Bulky, electron-rich phosphines enhance catalyst activity and stability, preventing inhibition by the nitrogen-rich substrate.[3]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Carbonates are generally effective and well-tolerated.[9][13] K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids.[3]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OAqueous solvent mixtures are standard for Suzuki couplings, aiding in the dissolution of the base and boronic acid.[9][13]
Temperature 80-110 °C (conventional heating) or 120-150 °C (microwave)Higher temperatures are often required for electron-rich heteroaryl halides. Microwave irradiation can significantly reduce reaction times.[12]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Experimental Procedure
  • Preparation: To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add 7-iodopyrazolo[1,5-a]pyrazin-4-amine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Catalyst Addition: In a separate vial, if not using a pre-catalyst, pre-mix the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos). Add the catalyst system to the reaction vessel.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or in the microwave reactor at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram

Suzuki_Workflow start Start reagents Add Reactants: - 7-Iodopyrazolo[1,5-a]pyrazin-4-amine - Boronic Acid - Base start->reagents catalyst Add Catalyst System (e.g., XPhos Pd G2) reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: A typical workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion - Inefficient catalyst system- Low reaction temperature- Catalyst deactivation- Screen alternative ligands (e.g., SPhos, RuPhos).- Increase the reaction temperature.- Ensure rigorous degassing of solvents and use of a fresh catalyst.
Dehalogenation - Catalyst system promotes hydrodehalogenation.- Presence of water or other protic sources.- Switch to a less reactive halide (e.g., 7-bromopyrazolo[1,5-a]pyrazin-4-amine) if available.[6][7]- Use a different catalyst/ligand combination.- Ensure anhydrous conditions.
Homocoupling of Boronic Acid - Presence of oxygen.- High catalyst loading.- Thoroughly degas all solvents and maintain a strict inert atmosphere.- Reduce the catalyst loading.
Poor Reproducibility - Inconsistent quality of reagents or solvents.- Incomplete exclusion of air/moisture.- Use high-purity, anhydrous solvents.- Ensure consistent inert atmosphere techniques.

Conclusion

The Suzuki-Miyaura coupling of 7-iodopyrazolo[1,5-a]pyrazin-4-amine is a feasible and highly valuable transformation for the synthesis of novel compounds for drug discovery. Success hinges on the careful selection of a modern, highly active catalyst system capable of overcoming the challenges posed by this electron-rich, nitrogen-containing heterocycle. By understanding the underlying mechanistic principles and employing the robust protocol outlined in this guide, researchers can efficiently access a wide array of 4-amino-7-aryl-pyrazolo[1,5-a]pyrazines.

References

  • Bellina, F., & Rossi, R. (2010). The Development of New, More Environmentally Benign and Efficient Palladium-Catalyzed Direct (Hetero)Arylation Reactions. Chemical Reviews, 110(2), 1082-1146. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Hrynyshyn, Y., Musiychuk, A., Tsizorik, N., Bol'but, A., & Vovk, M. (2019). Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling. Chemistry of Heterocyclic Compounds, 55(11), 1070-1074. [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1456-1470. [Link]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a] pyrimidin-5(4 H)-one: Towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a] pyrimidine derivatives. RSC Advances, 11(3), 1287-1302. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Efficient Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Letters, 5(13), 2275-2278. [Link]

  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]

  • Walker, S. D., et al. (2008). A general and efficient method for the Suzuki-Miyaura cross-coupling of 2- and 3-pyridyl halides and triflates. Angewandte Chemie International Edition, 47(7), 1307-1310. [Link]

Sources

Application

Protocol for amidation of 7-iodopyrazolo[1,5-a]pyrazin-4-amine

Application Note: Protocol for the Amidation of 7-Iodopyrazolo[1,5-a]pyrazin-4-amine Part 1: Strategic Overview & Mechanistic Insight The scaffold 7-iodopyrazolo[1,5-a]pyrazin-4-amine is a high-value intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Amidation of 7-Iodopyrazolo[1,5-a]pyrazin-4-amine

Part 1: Strategic Overview & Mechanistic Insight

The scaffold 7-iodopyrazolo[1,5-a]pyrazin-4-amine is a high-value intermediate in the synthesis of kinase inhibitors (e.g., JAK, RET, or Pim kinase families). The 7-iodo position on the pyrazine ring serves as a critical "handle" for installing solubility-enhancing tails or pharmacophores via Palladium-catalyzed cross-coupling.

While "amidation" can refer to simple acylation of the 4-amine, in the context of an aryl iodide, it overwhelmingly refers to Aminocarbonylation (Palladium-catalyzed Carbonyl Insertion). This transformation replaces the Iodine atom with an amide functionality (–CONHR), significantly expanding the chemical space accessible from this single building block.

Mechanistic Challenges
  • Catalyst Poisoning: The free exocyclic amine at position 4 (C-NH₂) is a Lewis base that can coordinate to Palladium, potentially arresting the catalytic cycle.

  • Competing Nucleophilicity: The 4-amine can compete with the external amine (R-NH₂) for the acyl-palladium intermediate, leading to dimerization or polymerization.

  • Regioselectivity: The oxidative addition must occur selectively at the C-I bond (7-position) rather than affecting the C-N bonds of the heterocycle.

To overcome these, this guide prioritizes Phosphine-Ligand Modified Palladium Catalysis using Xantphos or dppf , which creates a steric environment that favors the reductive elimination of the desired amide and protects the metal center from non-productive coordination.

Part 2: Experimental Protocols

Two protocols are provided: Protocol A uses a solid CO surrogate (Molybdenum Hexacarbonyl) for safety and convenience in discovery labs. Protocol B uses gaseous CO for scale-up efficiency.

Pre-Reaction Strategy: Protection of 4-Amine

Recommendation: While direct reaction is possible with excess external amine, Boc-protection of the 4-amine is highly recommended if the external amine is expensive or non-nucleophilic (e.g., anilines).

  • Step: Treat substrate with Boc₂O (1.1 equiv) and DMAP (cat.) in THF to generate the tert-butyl carbamate intermediate before amidation.

Protocol A: Aminocarbonylation using Mo(CO)₆ (Solid CO Source)

Best for: Small scale (10–100 mg), safety-restricted labs, or parallel synthesis.

Materials:

  • Substrate: 7-iodopyrazolo[1,5-a]pyrazin-4-amine (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (2.0–3.0 equiv)

  • CO Source: Molybdenum Hexacarbonyl [Mo(CO)₆] (1.0–1.2 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Xantphos (10 mol%) or dppf (10 mol%)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)

  • Solvent: 1,4-Dioxane (Dry, degassed)

Step-by-Step Workflow:

  • Vessel Prep: Use a microwave vial or a heavy-walled pressure tube. Flame-dry under argon.

  • Charging: Add Substrate, Pd(OAc)₂, Ligand, and Mo(CO)₆ to the vial. Note: Mo(CO)₆ is toxic; handle in a fume hood.

  • Solvent Addition: Add 1,4-Dioxane and the liquid Base (DBU).

  • Amine Addition: Add the Amine partner. If the amine is a solid, add it in step 2.

  • Sealing & Activation: Seal the vessel immediately. Purge the headspace with Argon for 1 minute.

  • Reaction: Heat to 100°C for 2–16 hours .

    • Microwave Option: Heat at 110°C for 30–60 minutes (check pressure limits).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black and Molybdenum residues. Wash with EtOAc.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (DCM/MeOH gradient).

Protocol B: Aminocarbonylation using CO Gas (Balloon)

Best for: Scale-up (>500 mg) or when Mo residues are problematic.

Materials:

  • Substrate: 7-iodopyrazolo[1,5-a]pyrazin-4-amine (1.0 equiv)

  • Amine Partner: 1.5–2.0 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM complex (5 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF or DMSO (Dry)

  • Gas: Carbon Monoxide (CO) balloon.

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve the Substrate, Amine, and Base in DMF.

  • Degassing: Bubble Argon through the solution for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly to the solution.

  • CO Purge: Evacuate the flask (light vacuum) and backfill with CO from a balloon. Repeat 3 times. Leave the CO balloon attached.

  • Reaction: Heat to 80°C with vigorous stirring for 12–24 hours .

  • Monitoring: Check LC-MS for conversion of the Iodide (M+) to the Amide (M-I+CONHR).

  • Workup: Dilute with water and extract with EtOAc (3x). Note: Pyrazolo-pyrazines can be water-soluble; if product is polar, use n-Butanol for extraction or evaporate DMF directly.

  • Purification: Reverse-phase HPLC or Silica Chromatography.

Part 3: Visualization & Logic

Diagram 1: Catalytic Cycle & Mechanism

Caption: The Palladium(0)/Palladium(II) catalytic cycle illustrating the critical CO insertion step transforming the 7-iodo motif into the acyl-palladium intermediate.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + 7-Iodo-Substrate COInsert CO Insertion (Acyl-Pd Complex) OxAdd->COInsert + CO NuAttack Nucleophilic Attack (R-NH2) COInsert->NuAttack + Amine (R-NH2) RedElim Reductive Elimination (Product Release) NuAttack->RedElim - HI (Base) RedElim->Pd0 Regenerate Pd(0)

Diagram 2: Process Decision Tree

Caption: Decision logic for selecting the optimal amidation protocol based on scale and equipment availability.

DecisionTree Start Start: Amidation of 7-Iodopyrazolo[1,5-a]pyrazin-4-amine ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 500 mg ScaleCheck->LargeScale SafetyCheck High Pressure/CO Safety Setup? SmallScale->SafetyCheck ProtoB Protocol B: CO Gas (Balloon) Thermal LargeScale->ProtoB Cost Efficient ProtoA Protocol A: Mo(CO)6 (Solid Source) Microwave/Thermal SafetyCheck->ProtoA No Gas Lines SafetyCheck->ProtoB Ventilation OK

Part 4: Data Summary & Troubleshooting

Table 1: Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by 4-NH₂.Use Boc-protected starting material. Switch to Pd(dppf)Cl₂ (more robust).
Dehalogenation Hydride source present (often from solvent).Ensure solvents (DMF/Dioxane) are anhydrous . Avoid alcohols.
Dimerization Substrate 4-NH₂ acting as nucleophile.Increase equivalents of external amine (3.0–5.0 eq).
Pd Black Precipitate Ligand dissociation / Instability.Add excess ligand (Xantphos). Lower temperature to 80°C.

References

  • Yin, J., & Buchwald, S. L. (2002). "Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex." Journal of the American Chemical Society.

  • Bjerglund, K., et al. (2012).[1] "Efficient Carbonylation of Aryl Halides using Molybdenum Hexacarbonyl." The Journal of Organic Chemistry.

  • Henderson, J. L., et al. (2010).[2] "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters.

  • PubChem. (2025). "Compound Summary: 7-iodopyrazolo[1,5-a]pyrazin-4-amine." National Library of Medicine.

Sources

Method

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive overview of the principles and practices for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrazin...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview of the principles and practices for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrazine derivatives and their close structural analogs, pyrazolo[1,5-a]pyrimidines. We delve into the mechanistic advantages of Microwave-Assisted Organic Synthesis (MAOS), offering detailed, field-proven protocols that highlight the significant enhancements in reaction speed, yield, and efficiency over conventional heating methods. By explaining the causality behind experimental choices, this document serves as both a practical guide and an educational resource for professionals engaged in heterocyclic chemistry and drug discovery.

Introduction: The Convergence of Privileged Scaffolds and Green Chemistry

The pyrazolo[1,5-a]pyrazine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural relative, the pyrazolo[1,5-a]pyrimidine core, is found in a variety of pharmaceutical agents, including anxiolytics and kinase inhibitors.[1] The efficient synthesis of these N-heterocyclic systems is therefore a critical objective for drug discovery and development programs.

Traditionally, the synthesis of these compounds involves multi-step procedures with long reaction times under conventional heating.[2] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a powerful alternative that aligns with the principles of green chemistry.[1][3] By utilizing microwave irradiation, chemists can achieve dramatic accelerations in reaction rates, often leading to higher yields, cleaner reaction profiles, and a significant reduction in energy consumption.[3][4] This guide details the application of MAOS to this important class of molecules, providing both the theoretical underpinnings and practical, step-by-step protocols.

Core Principles: Understanding the Microwave Advantage

Conventional heating relies on thermal conduction—a slow and inefficient process where heat is transferred from an external source, through the vessel walls, and into the bulk of the reaction mixture. This often results in temperature gradients and localized overheating at the vessel surface.

Microwave synthesis, in contrast, utilizes dielectric heating . This process occurs through the direct interaction of microwave radiation with polar molecules in the reaction mixture. Two primary mechanisms are at play:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents themselves, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the solution.

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field. The resulting collisions cause rapid heat generation.

This "in-core" volumetric heating is the source of the primary advantages of MAOS:

  • Rapid Temperature Elevation: Reactions can reach their target temperature in a matter of minutes, compared to the much longer ramp times required for oil baths.

  • Uniform Heating: Eliminates hot spots, reducing the formation of degradation byproducts and leading to cleaner reactions and higher purity.

  • Higher Temperatures: Sealed-vessel microwave reactors can safely achieve temperatures far above the atmospheric boiling point of the solvent, enabling reactions that would be impractically slow under conventional reflux conditions.

General Synthetic Strategy: Cyclocondensation of 5-Aminopyrazoles

A predominant and versatile method for constructing the pyrazolo[1,5-a] fused ring system is the cyclocondensation of a 5-aminopyrazole precursor with a suitable 1,3-bielectrophilic partner.[1][5]

  • For pyrazolo[1,5-a]pyrimidines , this partner is typically a β-dicarbonyl compound, a β-enaminone, or an equivalent thereof.[1][2][6]

  • For the target pyrazolo[1,5-a]pyrazines , the analogous strategy involves reacting the 5-aminopyrazole with an α-haloketone or a similar 1,2-dicarbonyl synthon.

The general mechanism involves an initial nucleophilic attack from the endocyclic nitrogen of the aminopyrazole, followed by condensation with the exocyclic amino group and subsequent dehydration to form the aromatic fused-ring system. Microwave irradiation dramatically accelerates this cyclocondensation/dehydration sequence.

Reaction_Mechanism cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Cyclization & Dehydration A 5-Aminopyrazole C Intermediate Adduct A->C Aza-Michael Addition B β-Enaminone B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Pyrazolo[1,5-a]pyrimidine D->E -H₂O (Dehydration) start start->A

Caption: Generalized reaction mechanism for pyrazolo[1,5-a]pyrimidine formation.

Application Notes and Protocols

While specific microwave protocols for pyrazolo[1,5-a]pyrazines are less commonly published, the principles are directly transferable from the extensive literature on pyrazolo[1,5-a]pyrimidines. The following protocol, adapted from a highly efficient, one-pot, solvent-free synthesis by Castillo et al., serves as an excellent and representative model.[6][7][8]

Protocol: One-Pot, Solvent-Free Synthesis of 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidines

This protocol details the sequential cyclocondensation of β-enaminones with 5-aminopyrazoles under microwave irradiation.

Reagents & Equipment:

  • Substituted β-enaminone (1.0 equiv)

  • Substituted 5-aminopyrazole (1.0 equiv)

  • 10 mL microwave reactor vessel with a magnetic stir bar

  • Microwave synthesis instrument (e.g., CEM Discover, Biotage Initiator)

  • Standard laboratory glassware for work-up

  • Silica gel for chromatography (if necessary)

  • Solvents: Dichloromethane (DCM), Hexanes

Step-by-Step Procedure:

  • Preparation: To a 10 mL microwave reactor vessel, add the β-enaminone (e.g., 0.50 mmol, 1.0 equiv) and the 5-aminopyrazole (0.50 mmol, 1.0 equiv). No solvent is required.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer cavity. Irradiate the mixture with stirring at 180 °C for 2-5 minutes.[6][7] The temperature should be monitored by the instrument's built-in IR sensor.

  • Cooling: After the irradiation is complete, cool the vessel to room temperature using a stream of compressed air.

  • Work-up & Purification: Open the vessel and dissolve the resulting solid residue in a minimal amount of dichloromethane. In many cases, the product is of high purity and can be isolated by simple filtration after adding hexanes to precipitate the product.[6] If further purification is needed, concentrate the solution and purify by flash column chromatography on silica gel.

Application Notes (The "Why"):
  • Causality of Solvent-Free Conditions: The choice of solvent-free conditions is a hallmark of efficient green chemistry.[9] It is made possible by the high temperatures achievable with microwave heating, which can melt the reactants to form a homogenous, reactive liquid phase. This maximizes reactant concentration, accelerating the reaction, and dramatically simplifies purification by eliminating solvent removal steps.[6]

  • Choice of Temperature (180 °C): This high temperature provides the necessary activation energy for the cyclocondensation and subsequent dehydration steps to occur rapidly. Such temperatures are difficult and often hazardous to achieve with conventional oil baths but are routine in sealed-vessel microwave reactors.[7]

  • Reaction Time (2-5 minutes): The extremely short reaction time is a direct consequence of efficient microwave heating.[3] It minimizes the potential for thermal degradation of reactants or products, often leading to cleaner reaction profiles and higher isolated yields compared to hours-long conventional reflux methods.[10]

  • Adaptability to Pyrazolo[1,5-a]pyrazines: To adapt this protocol for pyrazolo[1,5-a]pyrazine synthesis, the β-enaminone would be replaced with an appropriate α-haloketone. A non-nucleophilic solvent like DMF or DMSO might be beneficial to facilitate energy transfer and solubilize the reactants. A mild base (e.g., K₂CO₃) would also likely be required to act as a scavenger for the hydrogen halide generated during the reaction. The core benefits of microwave heating—rapid, controlled heating to high temperatures—would remain equally applicable.

Data Presentation: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are most clearly illustrated by a direct comparison with conventional heating methods for the same transformation.

ParameterMicrowave-Assisted Synthesis (MAOS)Conventional HeatingReference
Reaction Time 3 - 10 minutes1 - 3 hours[3]
Temperature 130 - 180 °C75 - 130 °C (reflux)[3][6]
Yield High (often >90%)Moderate to High (48-90%)[3]
Energy Input LowHigh[4]
Work-up Often simple filtrationRequires solvent removal, often chromatography[6]
Solvent Often solvent-free or minimal polar solventBulk solvent required[6][9]

Experimental Workflow and Visualization

The following diagram illustrates the streamlined workflow enabled by microwave-assisted synthesis compared to a traditional approach.

Caption: Comparison of microwave-assisted vs. conventional synthesis workflows.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a superior, time-efficient, and environmentally benign methodology for the production of pyrazolo[1,5-a]pyrazine derivatives and their analogs.[3] The dramatic reduction in reaction times, coupled with high yields and operational simplicity, makes it the recommended method for researchers in drug development and medicinal chemistry.[4] The protocols and principles outlined in this guide provide a robust framework for harnessing this powerful technology to accelerate the discovery and development of novel therapeutics based on this privileged heterocyclic scaffold.

References

  • A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. The Royal Society of Chemistry. [Link]

  • Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. SciSpace. [Link]

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Maynooth University. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][11]triazines. Semantic Scholar. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][11]triazines. MDPI. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][2][6]triazine and Imidazo[2,1-c][2][6]triazine. ResearchGate. [Link]

  • Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. Royal Society of Chemistry. [Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. [Link]

  • Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [Link]

  • Microwave-Assisted Synthesis of Pyrazolotriazines. Synfacts. [Link]

  • Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Reaction conditions. ResearchGate. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

Sources

Application

Application Note: Precision Buchwald-Hartwig Amination of 7-Iodopyrazolo[1,5-a]pyrazin-4-amine

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of the 7-iodopyrazolo[1,5-a]pyrazin-4-amine scaffold. This heterocyclic core is a privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of the 7-iodopyrazolo[1,5-a]pyrazin-4-amine scaffold. This heterocyclic core is a privileged structure in kinase inhibitor discovery (e.g., JAK, RET, and CDK inhibitors), yet its functionalization presents specific chemoselective challenges due to the coexistence of a reactive aryl iodide and a potentially nucleophilic exocyclic amine.

Strategic Overview & Chemical Challenges

The pyrazolo[1,5-a]pyrazine core is an electron-deficient bicyclic system. In the context of the 7-iodo-4-amino derivative, the primary synthetic challenge is chemoselectivity .

The Chemoselectivity Paradox

The substrate contains two nitrogen-based nucleophiles and one electrophilic site:

  • C7-Iodide (Electrophile): Highly reactive toward oxidative addition by Pd(0) due to the electron-deficient nature of the pyrazine ring.

  • N4-Amine (Nucleophile): An exocyclic amine. While its nucleophilicity is attenuated by resonance into the pyrazine ring (making it amidine-like), it remains a competent ligand for Palladium, potentially leading to catalyst poisoning or forming stable Pd-amido complexes that fail to undergo reductive elimination.

  • External Amine (Nucleophile): The coupling partner.

Objective: Drive the cross-coupling of the external amine with the C7-iodide while suppressing the self-coupling or catalyst deactivation by the N4-amine.

Solution: Utilization of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, XPhos) to sterically crowd the metal center, preventing N4-amine coordination and facilitating the reductive elimination of the desired bulky product.

Mechanistic Insight & Catalyst Selection

To achieve high turnover numbers (TON), the catalytic cycle must be optimized for electron-deficient heterocycles.

The Catalytic Cycle (DOT Visualization)

The following diagram illustrates the specific pathway, highlighting the critical role of the ligand in preventing off-cycle resting states involving the N4-amine.

BuchwaldMechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast on C-I) Pd0->OxAdd Complex1 L-Pd(II)-Ar-I OxAdd->Complex1 AmineBind Amine Binding (Steric Selection) Complex1->AmineBind Poison Catalyst Poisoning (N4-Amine Binding) Complex1->Poison Small Ligand Deprotonation Deprotonation (Base Mediated) AmineBind->Deprotonation Complex2 L-Pd(II)-Ar-N(R)H Deprotonation->Complex2 RedElim Reductive Elimination (Rate Limiting) Complex2->RedElim RedElim->Pd0 Regeneration Product C7-Aminated Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the necessity of bulky ligands (L) to prevent N4-amine interference (Catalyst Poisoning).

Experimental Protocol

Method A: Direct Coupling (Preferred)

This method utilizes BrettPhos Pd G3 precatalyst. The G3 precatalyst ensures rapid initiation and precise 1:1 L:Pd stoichiometry, which is crucial for preventing the N4-amine from sequestering "naked" palladium.

Reagents:

  • Substrate: 7-iodopyrazolo[1,5-a]pyrazin-4-amine (1.0 equiv)

  • Coupling Partner: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

    • Alternative: Pd(OAc)₂ (5 mol%) + BrettPhos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous) or t-BuOH

  • Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial equipped with a magnetic stir bar with:

    • 7-iodopyrazolo[1,5-a]pyrazin-4-amine (1.0 equiv)

    • BrettPhos Pd G3 (0.02 equiv)

    • Cs₂CO₃ (2.0 equiv) - Note: Use finely ground, oven-dried Cs₂CO₃.

  • Addition: Add the amine coupling partner (1.2 equiv).

    • If the amine is a solid, add it with the other solids.

    • If liquid, add after solvent.

  • Solvation: Add anhydrous 1,4-Dioxane. Seal the vial with a crimp cap containing a PTFE/silicone septum.

  • Degassing: Sparge the mixture with Argon for 5 minutes (via needle).

  • Reaction: Place the vial in a pre-heated block at 90–100 °C . Stir vigorously (800+ rpm) for 4–16 hours.

    • Monitoring: Check by LC-MS.[1] The starting iodide (M+) should disappear. Look for the product mass (M + Amine - HI).

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a small pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash chromatography (DCM/MeOH gradient or Reverse Phase C18).

Method B: Protected Route (Contingency)

If Method A yields <30% or significant side products are observed, the N4-amine likely requires protection.

Workflow:

  • Protection: Treat substrate with DMF-DMA (Dimethylformamide dimethyl acetal) in MeOH at reflux to form the N,N-dimethylformamidine protected species. This group is robust under basic coupling conditions but easily removed later.

  • Coupling: Perform Buchwald coupling as in Method A.

  • Deprotection: Treat the coupled product with hydrazine hydrate in EtOH or aqueous HCl/MeOH to reveal the free amine.

Optimization & Data Analysis

The following table summarizes expected trends based on analogous pyrazolo[1,5-a]pyrimidine couplings [1, 2].

ParameterVariationOutcomeRecommendation
Ligand BrettPhos High Yield (>80%)Primary Choice for primary amines.
RuPhos High Yield (>85%)Primary Choice for secondary amines.
BINAP Low Yield (<40%)Avoid. Bite angle too small; insufficient steric bulk.
Base Cs₂CO₃ Good ToleranceUse for substrates with esters/nitriles.
NaOtBu Faster RateUse for unfunctionalized alkyl amines.
Solvent Dioxane StandardGood solubility for the heterocycle.
t-BuOH Enhanced RateProtic solvent can assist proton transfer in the catalytic cycle.
Decision Tree for Optimization

OptimizationTree Start Start: 7-Iodo-4-amino Substrate CheckAmine Coupling Partner Type? Start->CheckAmine Primary Primary Amine (R-NH2) CheckAmine->Primary Primary Secondary Secondary Amine (R2-NH) CheckAmine->Secondary Secondary Cond1 Use BrettPhos Pd G3 Base: Cs2CO3 Solvent: Dioxane Primary->Cond1 Cond2 Use RuPhos Pd G3 Base: NaOtBu Solvent: THF/Dioxane Secondary->Cond2 Result Check LC-MS (4h) Cond1->Result Cond2->Result Success >80% Conv. Proceed to Workup Result->Success Clean Fail <30% Conv. or Complex Mixture Result->Fail Dirty/Low Protect Switch to Method B (DMF-DMA Protection) Fail->Protect

Figure 2: Optimization logic flow for selecting ligand and protocol variations.

Troubleshooting Guide

  • Issue: Dehalogenation (Formation of 7-H species).

    • Cause:

      
      -hydride elimination from the amine or solvent, or insufficient oxidative addition rate.
      
    • Fix: Switch to a more electron-rich ligand (e.g., tBuXPhos ) to accelerate reductive elimination. Ensure solvent is strictly anhydrous. Lower temperature to 80 °C.

  • Issue: Low Conversion (Stalled Reaction).

    • Cause: Catalyst death or poisoning by the N4-amine.

    • Fix: Increase catalyst loading to 5-10 mol%. Switch to Method B (Protection). Ensure the reaction is oxygen-free (freeze-pump-thaw).

  • Issue: Regioselectivity Issues.

    • Note: Highly unlikely with 7-iodo. The C-I bond is significantly more reactive than the C-N bonds in the pyrazine ring. If C4-displacement is observed (rare), lower the temperature.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Gurratt, M., et al. (2020). "Pd(dba)2-Catalyzed Buchwald-Hartwig Coupling for C4-Amination of 4-halo-1H-1-tritylpyrazoles." Molecules. Link

  • Wuxi AppTec. (2023). "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings." Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link

Disclaimer: This protocol assumes standard safety practices for handling palladium catalysts and halogenated heterocycles. Always perform reactions in a fume hood.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Iodo-Heterocycle Suzuki Couplings

Ticket ID: SUZ-I-DEHALO-001 Subject: Prevention of Hydrodehalogenation in Palladium-Catalyzed Cross-Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division Triage Desk: Diagnostic & Quick...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SUZ-I-DEHALO-001 Subject: Prevention of Hydrodehalogenation in Palladium-Catalyzed Cross-Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage Desk: Diagnostic & Quick Fixes

User Issue: "My aryl iodide is disappearing, but I'm not getting the coupled product. I see a lower molecular weight byproduct (M-126) corresponding to the replacement of Iodine with Hydrogen."

Immediate Diagnosis: You are experiencing Hydrodehalogenation . This occurs when the Oxidative Addition (OA) step is fast (typical for iodides), but the Transmetallation (TM) step is slow. The long-lived Pd(II) intermediate intercepts a hydride source (solvent or base) instead of the boronic acid, leading to reduction.

⚡ Quick-Reference Decision Matrix
VariableStop Doing This (Risk Factors)Start Doing This (Corrective Action)
Solvent Methanol, Ethanol, Isopropanol (1°/2° Alcohols are hydride donors)Toluene, 1,4-Dioxane, THF (Aprotic is safer)
Base NaOEt, NaOMe,

(Strong bases/amines promote reduction)

,

,

(Mild, inorganic)
Catalyst

,

(Slow reductive elimination)
Pd-XPhos G3, Pd-SPhos G3, Pd-PEPPSI-IPent
Temp >100°C (Accelerates side reactions)40–60°C (Enabled by active precatalysts)
Halide Iodide (If OA is too fast relative to TM)Bromide or Chloride (Better kinetic balance)

The Mechanism: The "Hydride Heist"

To solve the problem, you must understand the failure mode. In the catalytic cycle, your Pd(II) species is being "robbed" before it can find the boron species.

🔬 The Pathway to Failure
  • Fast Oxidative Addition: Iodo-heterocycles react rapidly with Pd(0), generating a L-Pd(II)-Ar-I species.

  • The Stall: If the boronic acid is sterically hindered or the base is too weak to activate it, Transmetallation is slow.

  • The Interception: The L-Pd(II)-Ar-I species reacts with a hydride source (often the solvent oxidized by Pd, or a

    
    -hydrogen from an alkoxide base).
    
  • The Collapse: Rapid Reductive Elimination releases Ar-H (your byproduct) and regenerates Pd(0).

📊 Visualizing the Competition

The following diagram illustrates the "Fork in the Road" where your reaction is failing.

SuzukiDehalogenation Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Iodides) Pd0->OxAdd ArI Ar-I (Substrate) ArI->OxAdd PdII Pd(II)-Ar-I Intermediate OxAdd->PdII Generates unstable species TransMet Transmetallation (Rate Limiting Step) PdII->TransMet PATH A: DESIRED (Needs active Boron) HydrideSwap Ligand Exchange (I replaced by H) PdII->HydrideSwap PATH B: FAILURE (If TM is slow) Boron Ar'-B(OH)2 + Base Boron->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Hydride Hydride Source (Alcohol/Amine) Hydride->HydrideSwap HydrideSwap->Pd0 DehaloProd Ar-H (Byproduct) HydrideSwap->DehaloProd

Caption: Kinetic competition between the desired Transmetallation (Path A) and the undesired Hydrodehalogenation (Path B).

Solution Engineering: Catalyst & Reagent Selection[1][2]

A. Ligand Selection: The "Buchwald" Advantage

For iodo-heterocycles, you need a ligand that promotes fast reductive elimination (to minimize the lifetime of the Pd(II) species) and is bulky enough to prevent the approach of hydride sources.

Ligand ClassRecommendationWhy?
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos Gold Standard. Bulky steric bulk accelerates reductive elimination and protects the Pd center from side reactions [1].
NHC Ligands PEPPSI-IPr, PEPPSI-IPent Excellent for difficult transmetallations. The strong sigma-donation stabilizes the Pd(0) species, preventing precipitation [2].
Ferrocenyl dppf, dtbpf Good alternatives, specifically Pd(dtbpf)Cl2, which has a large bite angle favoring coupling over reduction.
Triphenylphosphine Avoid

is often too slow for hindered heterocycles and prone to oxidation.
B. The Base: Solubility vs. Basicity

Dehalogenation is often base-mediated. If your base is too strong (e.g.,


), it can act as a hydride donor or deprotonate the solvent.
  • Best Choice:

    
     (Tribasic Potassium Phosphate). It buffers the reaction and provides high concentration of anions without being highly nucleophilic.
    
  • Alternative:

    
     or 
    
    
    
    in aprotic solvents (Solubility advantage of Cesium).

Standard Operating Procedures (SOPs)

Protocol A: The "High-Fidelity" Method (Recommended Start)

Designed for Iodo-pyridines, Iodo-indoles, and Iodo-imidazoles.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Pinacol Ester: 1.2–1.5 equiv

  • Catalyst: XPhos Pd G3 (or G4): 2–4 mol%

  • Base:

    
     (0.5 M in water): 2.0 equiv
    
  • Solvent: THF or Toluene (degassed)[1]

Procedure:

  • Charge Solids: Add aryl iodide, boronic acid, and XPhos Pd G3 to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon (3x vacuum/backfill cycles). Oxygen promotes homocoupling, which consumes your boronic acid, leaving the Pd-Ar-I species waiting—and eventually dehalogenating.

  • Solvent Addition: Add degassed Toluene (or THF) via syringe.

  • Base Addition: Add the aqueous

    
     solution via syringe.
    
  • Reaction: Heat to 40–60°C . (Avoid 100°C unless conversion is stalled).

  • Monitor: Check LCMS at 1 hour. If Ar-H is forming, lower temp to RT and increase catalyst loading.

Protocol B: The "Rescue" Method (Anhydrous)

Use this if Protocol A fails due to protodeboronation or excessive dehalogenation.

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (2 mol%)

  • Base: Cs2CO3 (2.0 equiv, finely ground, dry)

  • Solvent: 1,4-Dioxane (Anhydrous)

Procedure:

  • Combine all solids in a glovebox or under strict Argon flow.

  • Add anhydrous Dioxane.

  • Heat to 80°C.

  • Note: Without water, the activation of the boronic acid is slower, but the absence of protons eliminates the primary source of Hydrogen for the dehalogenation side reaction [3].

Frequently Asked Questions (FAQs)

Q: Why does switching from Iodide to Bromide help? A: Counter-intuitively, Iodides undergo Oxidative Addition (OA) very fast. If the Transmetallation (TM) step is slow (due to sterics), you build up a high concentration of the Pd-Ar-I intermediate. This intermediate sits around waiting for boron, making it vulnerable to side reactions. Bromides have a slower OA rate, which matches the TM rate better, keeping the steady-state concentration of the vulnerable intermediate low [4].

Q: Can I use Ethanol/Water? A: If you are seeing dehalogenation, NO . Primary and secondary alcohols are excellent hydride donors for Palladium. In the presence of base, Pd can oxidize ethanol to acetaldehyde, picking up a hydride in the process (


), which then reduces your ring. Stick to Toluene/Water or Dioxane/Water.

Q: My boronic acid is unstable (protodeboronation). How does this affect dehalogenation? A: If your boronic acid hydrolyzes (loses the Boron), the Pd-Ar-I species has nothing to couple with. It will eventually find a hydride source and dehalogenate.[1][2] If you see both dehalogenation and the uncoupled arene from the boronic acid, you have a stoichiometry imbalance. Add more boronic acid (portion-wise) or switch to a MIDA boronate [5].

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active & Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal, 2006, 12(18), 4749–4755.

  • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[3] Journal of Organic Chemistry, 2004, 69(10), 3173–3180.

  • Hartwig, J. F. "Electronic Effects on Reductive Elimination from Aryl Palladium(II) Complexes." Journal of the American Chemical Society, 2008, 130(44), 14422.

  • Burke, M. D., et al. "A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society, 2008, 130(43), 14084-14085.

Sources

Optimization

Technical Support Center: Solubility Optimization for 7-iodopyrazolo[1,5-a]pyrazin-4-amine

Ticket ID: SOL-7IPP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary & Physicochemical Context User Issue: Difficulty achieving or maintaining stable solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-7IPP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Physicochemical Context

User Issue: Difficulty achieving or maintaining stable solubility of 7-iodopyrazolo[1,5-a]pyrazin-4-amine in DMSO (Dimethyl sulfoxide) for biological assays.

The Root Cause: This molecule presents a "perfect storm" for solubility challenges. The pyrazolo[1,5-a]pyrazine core is a planar, fused bicyclic heteroaromatic system. These structures exhibit high crystal lattice energy due to efficient


-

stacking in the solid state.
  • The Iodine Factor: The iodine atom at position 7 increases lipophilicity (LogP) and molecular weight, further stabilizing the crystal lattice through halogen bonding and van der Waals interactions.

  • The Amine Factor: While the C4-amine is a hydrogen bond donor, it also facilitates intermolecular H-bonding in the crystal, making the solid "hard" to break apart.

The Solution: Solubilization is a competition between Lattice Energy (holding the solid together) and Solvation Energy (DMSO surrounding the molecule). To win, we must use Thermal Energy (Heat) and Mechanical Energy (Sonication) to break the lattice, and Anhydrous Conditions to prevent the "hydrophobic effect" from forcing the molecule back out of solution.

Standard Operating Procedure (SOP): The "Golden Protocol"

Do not skip steps. 90% of failures occur because users skip the heating step or use "wet" DMSO.

Reagents & Equipment
  • Compound: 7-iodopyrazolo[1,5-a]pyrazin-4-amine (Solid).

  • Solvent: DMSO, Anhydrous (≥99.9%, water content <0.005%). Note: Standard "molecular biology grade" DMSO often contains enough water to cause precipitation.

  • Equipment: Ultrasonic bath (or probe), Vortex mixer, Water bath (set to 45°C).

Step-by-Step Solubilization Workflow
StepActionTechnical Rationale
1 Weighing Weigh the solid into a glass vial. Avoid polypropylene (plastic) microfuge tubes for the initial high-concentration stock if possible, as plasticizers can leach, and visual inspection is harder.
2 Solvent Addition Add Anhydrous DMSO to achieve a target concentration of 10–50 mM . Do not aim for >100 mM initially.
3 Pre-Soak Let the vial sit for 5 minutes at room temperature. Allows DMSO to penetrate the crystal surface (wetting).
4 Vortex Vortex vigorously for 30 seconds. Creates shear force to disperse aggregates.
5 Thermal Shock Incubate in a 45°C water bath for 10 minutes . This provides the thermodynamic energy to overcome the crystal lattice enthalpy (

).
6 Sonication Sonicate in a bath for 10–15 minutes (warm water). This breaks down kinetically stable micro-crystals that are invisible to the naked eye.
7 Visual QC Hold the vial up to a light source. The solution must be perfectly clear. If "hazy" or "swirling," repeat Steps 5 & 6.

Troubleshooting & Advanced Rescue Techniques

If the standard protocol fails, use the decision tree below to diagnose the issue.

Diagnostic Workflow

SolubilityTroubleshooting Start Compound Insoluble (Hazy/Precipitate) CheckWater Check DMSO Water Content (Is it old/opened?) Start->CheckWater NewDMSO Use Fresh Anhydrous DMSO CheckWater->NewDMSO Yes (Old) HeatCycle Heat to 50°C + Sonicate (Repeat 3x) CheckWater->HeatCycle No (Fresh) NewDMSO->HeatCycle StillSolid Still Insoluble? HeatCycle->StillSolid Acidify Acidification Strategy (Protonate Amine) StillSolid->Acidify For Chemical Synthesis/NMR Cosolvent Cosolvent Strategy (PEG400/Tween) StillSolid->Cosolvent For Animal/Cell Studies Success Clear Solution (Proceed to Assay) Acidify->Success Cosolvent->Success

Figure 1: Decision matrix for troubleshooting persistent solubility issues. Follow the path based on your intended downstream application.

Rescue Technique A: Acidification (The "Protonation" Trick)

The amine at position 4 is weakly basic. Protonating it turns the neutral, hydrophobic molecule into a charged, polar salt, drastically increasing solubility.

  • Method: Add 1–5% eq. of HCl or Trifluoroacetic Acid (TFA) to the DMSO.

  • Warning: Only use this for chemical synthesis or analytical chemistry (NMR/HPLC). Do not use for biological assays unless you confirm the pH won't kill your cells/enzyme.

Rescue Technique B: The "Hot Start" Dilution

Sometimes the compound dissolves in 100% DMSO but crashes out immediately when diluted into water/buffer (the "Crash Out" effect).

  • Mechanism: Water strips the DMSO solvation shell away from the hydrophobic iodine/ring system.

  • Protocol:

    • Warm the DMSO stock to 37°C.

    • Warm the aqueous buffer to 37°C.

    • Add the DMSO stock slowly to the buffer while vortexing the buffer. Never add buffer to the DMSO.

Storage & Stability: Preventing the "Crash Out"

The most common user complaint is: "It dissolved yesterday, but today there are crystals."

The Enemy: Hygroscopicity

DMSO is a "water magnet." It can absorb up to 10% water by weight from the air in 24 hours.

  • The Science: As water content in DMSO increases, the "solvating power" for lipophilic compounds decreases exponentially. A 7-iodo substituted heterocycle is extremely sensitive to this.

Storage Protocol
ParameterRecommendation
Container Amber glass vials with Teflon-lined caps. Minimize headspace.
Temperature Room Temperature (20–25°C) is often better than -20°C for high concentrations (20-50mM) to prevent "freeze-concentration" precipitation.
Freeze-Thaw Strictly Avoid. Repeated freezing promotes crystal nucleation. Aliquot immediately after initial solubilization.
Shelf Life Use within 1 month. If older, re-sonicate and heat before use.

Frequently Asked Questions (FAQ)

Q1: Can I use a plastic (polystyrene) trough for my serial dilutions? A: No. 7-iodopyrazolo[1,5-a]pyrazin-4-amine is lipophilic. It will adsorb (stick) to the plastic surface, effectively lowering the actual concentration in your assay. Use polypropylene (low binding) or glass lined plates.

Q2: My solution is yellow. Is it degraded? A: Not necessarily. Many iodide-containing heterocycles develop a slight yellow tint in solution due to trace iodine liberation or charge-transfer complexes with DMSO. However, if it turns dark brown, oxidative degradation has occurred.

Q3: I need to inject this into mice. Can I use 100% DMSO? A: No, DMSO is toxic at high volumes. For in vivo work, you must use a co-solvent system.

  • Recommended Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Order of Addition: Dissolve in DMSO first -> Add PEG/Tween -> Vortex -> Slowly add Saline.

Q4: Why does the solution smoke/fume when I open the freezer vial? A: It’s not smoke; it’s water vapor condensing. This indicates your vial was not sealed tightly, and the DMSO has likely absorbed water. Discard this stock ; the compound concentration is no longer accurate due to volume expansion and potential precipitation.

References & Further Reading

  • Li, Di, et al. (2013). "Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules." Journal of Chemical Information and Modeling. (Analyzes structural factors like aromatic rings and halogens that reduce DMSO solubility).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (The foundational text on solubility in screening).

  • Cayman Chemical. "Pyrazinamide Solubility Guide." (Provides analogous solubility data for pyrazine-core molecules in DMSO/PBS systems).

  • PubChem. "Compound Summary: Pyrazolo[1,5-a]pyrazine."[1] (Structural and physicochemical property database).[2][3]

  • BenchChem. "Guide on Solubility and Stability of Purine Derivatives in DMSO." (Technical guide for handling fused heterocyclic amines).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for 7-iodopyrazolo[1,5-a]pyrazin-4-amine before handling.

Sources

Troubleshooting

Technical Support Center: Synthesis of 7-iodopyrazolo[1,5-a]pyrazin-4-amine

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 7-iodopyrazolo[1,5-a]pyrazin-4-amine, a key intermediate in pharmaceutical research. Our focus is on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 7-iodopyrazolo[1,5-a]pyrazin-4-amine, a key intermediate in pharmaceutical research. Our focus is on anticipating and resolving common experimental challenges to optimize reaction yield and purity.

I. Reaction Overview & Key Stages

The synthesis of 7-iodopyrazolo[1,5-a]pyrazin-4-amine typically proceeds through a multi-step sequence. A common route involves the initial construction of the pyrazolo[1,5-a]pyrazine core, followed by selective iodination and subsequent amination. Each of these stages presents unique challenges that can impact the overall yield and purity of the final product.

The pyrazolo[1,5-a]pyrimidine scaffold, a related core structure, is known to be a privileged motif in medicinal chemistry, with numerous synthetic strategies developed for its preparation and functionalization.[1][2] These strategies often involve the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds.[1][3] Subsequent functionalization, such as halogenation, is a key step to introduce diverse functionalities.[4][5]

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization Start Starting Materials (e.g., 3-aminopyrazole derivative) Cyclization Cyclocondensation to Pyrazolo[1,5-a]pyrazine Core Start->Cyclization Core_Product Pyrazolo[1,5-a]pyrazine Cyclization->Core_Product Iodination Regioselective Iodination Core_Product->Iodination Iodo_Product 7-Iodopyrazolo[1,5-a]pyrazine Iodination->Iodo_Product Amination SNAr Amination Iodo_Product->Amination Final_Product 7-iodopyrazolo[1,5-a]pyrazin-4-amine Amination->Final_Product

Caption: General synthetic workflow for 7-iodopyrazolo[1,5-a]pyrazin-4-amine.

II. Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during the synthesis.

Stage 1: Cyclocondensation for Pyrazolo[1,5-a]pyrazine Core

Q1: My cyclocondensation reaction is showing low yield or not proceeding to completion. What are the likely causes and solutions?

A1: Low yields in the formation of the pyrazolo[1,5-a]pyrazine core often stem from suboptimal reaction conditions or reactant quality. Here’s a systematic approach to troubleshooting:

  • Causality: The cyclocondensation reaction is sensitive to factors like solvent, temperature, and the nature of the condensing agent.[6] Incomplete reaction can be due to insufficient activation of the electrophile or poor solubility of the starting materials.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the 3-aminopyrazole and the 1,3-bielectrophilic partner (e.g., α,β-unsaturated carbonyl compound) are pure. Impurities can interfere with the reaction.

    • Solvent Choice: The choice of solvent is critical. While polar aprotic solvents like DMF or DMSO are common, consider exploring others like acetic acid or even solvent-free conditions, which have been shown to be effective in some cases.[7][8]

    • Temperature Optimization: If the reaction is sluggish at room temperature, a gradual increase in temperature can enhance the reaction rate. However, excessive heat can lead to side product formation. We recommend a stepwise increase in temperature (e.g., from room temperature to 60 °C, then 80 °C) while monitoring the reaction by TLC or LC-MS.

    • Catalysis: While some Biginelli-type reactions for similar scaffolds can proceed without a catalyst, an acid or base catalyst can be beneficial.[9] For instance, a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid can activate the carbonyl group of the electrophile.

Table 1: Recommended Starting Conditions for Cyclocondensation

ParameterRecommended ConditionNotes
Solvent DMF, Acetic AcidAcetic acid can also act as a catalyst.[8]
Temperature 80-120 °CMonitor for thermal decomposition of starting materials.
Reactant Ratio 1:1 to 1:1.2 (Aminopyrazole:Electrophile)A slight excess of the electrophile can drive the reaction to completion.
Reaction Time 4-24 hoursMonitor progress by TLC/LC-MS.
Stage 2: Regioselective Iodination

Q2: I am observing a mixture of iodinated regioisomers or di-iodinated products. How can I improve the regioselectivity for the 7-position?

A2: Achieving high regioselectivity in the iodination of pyrazolo[1,5-a]pyrazines is a common challenge. The electronic nature of the heterocyclic core dictates the position of electrophilic attack.

  • Causality: The pyrazolo[1,5-a]pyrimidine system has multiple potentially reactive sites for electrophilic substitution. The choice of iodinating agent and reaction conditions plays a crucial role in directing the iodine to the desired position.[5][10] Over-iodination can occur if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.

  • Troubleshooting Steps:

    • Choice of Iodinating Agent: Milder iodinating agents often provide better selectivity. While molecular iodine (I₂) can be effective, reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) can offer improved regioselectivity.[5][11] Hypervalent iodine reagents have also been shown to be effective for the regioselective halogenation of related heterocycles.[10]

    • Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Using a slight excess (1.05-1.1 equivalents) is often sufficient. Adding the reagent portion-wise can help to prevent the formation of di-iodinated species.

    • Solvent and Temperature: The reaction solvent can influence the reactivity and selectivity. Dichloromethane (DCM), chloroform, or acetonitrile are common choices. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to minimize side reactions.

    • Protecting Groups: In complex cases, a protecting group strategy might be necessary to block more reactive positions, although this adds steps to the overall synthesis.

Iodination_Troubleshooting Problem Poor Regioselectivity in Iodination (Mixture of Isomers/Di-iodination) Cause1 Harsh Iodinating Agent Problem->Cause1 Cause2 Incorrect Stoichiometry Problem->Cause2 Cause3 Suboptimal Temperature/Solvent Problem->Cause3 Solution1 Use Milder Reagent (e.g., NIS, ICl) Cause1->Solution1 Solution2 Precise Stoichiometry (1.05-1.1 eq) Portion-wise addition Cause2->Solution2 Solution3 Low Temperature (0°C to RT) Screen Solvents (DCM, ACN) Cause3->Solution3

Caption: Decision tree for troubleshooting poor iodination selectivity.

Stage 3: Amination of 7-Iodopyrazolo[1,5-a]pyrazine

Q3: The amination of my 7-iodo intermediate is sluggish, or I am observing significant decomposition of my starting material.

A3: The amination step is typically a nucleophilic aromatic substitution (SNAr) reaction. The success of this reaction depends on the nucleophilicity of the amine, the electrophilicity of the pyrazolo[1,5-a]pyrazine core, and the reaction conditions.

  • Causality: A sluggish reaction can be due to a poorly activated substrate or a weak nucleophile. Decomposition often arises from harsh reaction conditions (high temperature, strong base) that the heterocyclic core cannot tolerate.

  • Troubleshooting Steps:

    • Choice of Amine Source: While ammonia is the simplest amine, its low nucleophilicity and gaseous nature can make it difficult to work with. Consider alternative amine sources like ammonium hydroxide, or protected amines followed by a deprotection step. For related scaffolds, copper-catalyzed amination has proven effective.[12]

    • Solvent and Temperature: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the nucleophile and accelerate the reaction. The temperature should be carefully optimized; start at a moderate temperature (e.g., 80-100 °C) and slowly increase if necessary. Microwave-assisted heating can sometimes provide rapid and clean conversion at lower overall temperatures.[12]

    • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often required to neutralize the HI formed during the reaction. The choice and amount of base can significantly impact the reaction rate and side product formation.

    • Catalysis: If the uncatalyzed reaction is not efficient, consider a transition-metal-catalyzed approach. Palladium or copper-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) are powerful methods for forming aryl-amine bonds, though they require careful optimization of ligands and reaction conditions.

Table 2: Comparison of Amination Conditions

MethodCatalyst/ReagentsTemperatureProsCons
Direct SNAr Amine source, Base (e.g., K₂CO₃)100-150 °CSimple, no metal catalystHigh temperatures, potential for decomposition
Copper-Catalyzed CuI, Ligand, Amine, Base80-120 °CMilder conditions, broader scope[12]Requires catalyst and ligand optimization
Palladium-Catalyzed Pd catalyst, Ligand, Amine, Base80-120 °CHigh efficiency for difficult substratesCatalyst cost, sensitivity to air/moisture

III. Experimental Protocols

Protocol 1: General Procedure for Regioselective Iodination with N-Iodosuccinimide (NIS)
  • To a solution of the pyrazolo[1,5-a]pyrazine (1.0 equiv.) in anhydrous acetonitrile (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add N-Iodosuccinimide (1.1 equiv.) portion-wise over 10 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is incomplete after 4 hours, gently warm the mixture to 40 °C.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 7-iodopyrazolo[1,5-a]pyrazine.

IV. References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC.

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate.

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI.

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.

  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Amazon AWS.

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.

  • Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. ResearchGate.

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. PubMed.

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.

  • Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring. Enamine.

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate.

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Preprints.org.

  • 7-iodopyrazolo[1,5-a]pyrazin-4-amine. PubChem.

  • Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Sciforum.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.

  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.

Sources

Optimization

Technical Support Center: Purification of Pyrazolo[1,5-a]pyrazine Intermediates

Welcome to the Technical Support Center for the purification of pyrazolo[1,5-a]pyrazine intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of pyrazolo[1,5-a]pyrazine intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of N-heterocyclic compounds. The pyrazolo[1,5-a]pyrazine scaffold is a key component in many biologically active molecules, and achieving high purity of its intermediates is paramount for successful downstream applications and the integrity of your research.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Part 1: Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your pyrazolo[1,5-a]pyrazine intermediates.

Column Chromatography

Column chromatography is a cornerstone of purification for many organic compounds, including pyrazolo[1,5-a]pyrazine intermediates.[3] However, its success hinges on careful optimization of various parameters.

Issue 1: My compound is streaking or tailing on the TLC plate and column.

  • Question: I'm observing significant streaking of my basic pyrazolo[1,5-a]pyrazine intermediate on the silica gel TLC plate, and this is translating to poor separation on the column. What's happening and how can I fix it?

  • Answer: Streaking of basic nitrogen-containing heterocycles on silica gel is a common problem. It arises from the acidic nature of the silica surface, which can protonate your basic compound, leading to strong, non-uniform interactions.[4] This results in a "tailing" or "streaking" effect instead of a compact spot.

    • Causality: The lone pairs on the nitrogen atoms of the pyrazolo[1,5-a]pyrazine ring system impart basicity. These basic sites can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to a distribution of interactions with varying strengths, and thus, streaking.

    • Solution:

      • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase.[4] Triethylamine (Et3N) is a common choice, typically added at a concentration of 0.1-1%. The triethylamine will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound and allowing for a much sharper elution profile. Ammonia solution can also be used, particularly in more polar solvent systems.

      • Use a Different Stationary Phase: If adding a basic modifier is not desirable or ineffective, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[3]

      • Reverse-Phase Chromatography: For highly polar basic compounds, reverse-phase chromatography on a C18 column can be an excellent option. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by ensuring the compound is consistently protonated.[3]

Issue 2: My compound appears to be decomposing on the column.

  • Question: My fractions are showing signs of decomposition after running a silica gel column. How can I prevent this?

  • Answer: Decomposition on silica gel can occur if your pyrazolo[1,5-a]pyrazine intermediate is sensitive to acid.

    • Causality: The acidic nature of silica gel can catalyze the degradation of acid-labile functional groups that may be present on your intermediate.

    • Solutions:

      • Deactivate the Silica Gel: As with streaking, adding a basic modifier like triethylamine to your eluent can help neutralize the acidity of the silica gel and prevent decomposition.[3]

      • Minimize Residence Time: The longer your compound is in contact with the silica, the more time there is for decomposition to occur. Using flash chromatography with positive pressure to accelerate the elution can significantly reduce the contact time.[3]

      • Alternative Stationary Phases: Consider using a more inert stationary phase like neutral alumina or switching to reverse-phase chromatography.

Issue 3: I'm getting poor separation between my product and a closely-eluting impurity.

  • Question: I have an impurity that has a very similar Rf to my desired pyrazolo[1,5-a]pyrazine intermediate on the TLC plate. How can I improve the separation on the column?

  • Answer: Achieving good separation of compounds with similar polarities requires careful optimization of your chromatographic conditions.

    • Causality: The separation in chromatography is based on the differential partitioning of compounds between the stationary and mobile phases. If two compounds have very similar structures and polarities, they will interact with the stationary phase in a very similar manner, leading to poor separation.

    • Solutions:

      • Optimize the Mobile Phase: This is the most critical parameter. Systematically screen different solvent systems using TLC. The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity. Sometimes, changing one of the solvents in your mixture for another of similar polarity but different chemical nature (e.g., replacing ethyl acetate with dichloromethane) can significantly alter the selectivity of the separation.[3]

      • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can often improve the resolution of closely eluting compounds.

      • Reduce the Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material loaded should be no more than 1-5% of the mass of the stationary phase.[3]

      • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and decreased resolution. Ensure your silica gel is uniformly packed without any air bubbles.[3]

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and it can often be more scalable than chromatography.[5]

Issue 1: My compound "oils out" instead of crystallizing.

  • Question: When I cool the hot, saturated solution of my pyrazolo[1,5-a]pyrazine intermediate, it forms an oil instead of crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that particular solvent, or if the concentration of the solute is too high.

    • Causality: The high concentration of the solute in the hot solution can lead to a supersaturated state upon cooling where the solute separates as a liquid phase (the oil) before it has a chance to form an ordered crystal lattice. The presence of impurities can also disrupt the crystallization process and promote oiling out.

    • Solutions:

      • Add More Solvent: The most common reason for oiling out is that the solution is too concentrated. Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool slowly again.[4][6]

      • Slow Cooling: Rapid cooling can favor oil formation. Try to cool the solution as slowly as possible. You can do this by leaving the flask at room temperature, and then gradually moving it to an ice bath. Insulating the flask can also promote slow cooling.[7]

      • Change the Solvent System: If the problem persists, your chosen solvent may not be suitable. Try a different solvent or a solvent mixture. A common technique is to dissolve the compound in a "good" solvent at room temperature and then slowly add a "poor" solvent in which the compound is insoluble until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.

      • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the air-liquid interface can create nucleation sites and induce crystallization.[4] If you have a small crystal of the pure compound (a "seed crystal"), adding it to the cooled solution can also initiate crystallization.[4]

Issue 2: No crystals form, even after prolonged cooling.

  • Question: I've cooled my solution, and even put it in an ice bath, but no crystals have formed. What can I do?

  • Answer: The failure of crystals to form is usually due to either using too much solvent or the solution being supersaturated.

    • Causality: If too much solvent is used, the solution will not become saturated upon cooling, and therefore, the compound will remain in solution. Supersaturation is a metastable state where the concentration of the solute is higher than its solubility, but crystallization has not yet been initiated.

    • Solutions:

      • Reduce the Solvent Volume: If you suspect you've used too much solvent, you can gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, try to cool it again.[6][7]

      • Induce Crystallization: As with oiling out, scratching the flask or adding a seed crystal can help to overcome the energy barrier for nucleation and initiate crystallization.[6]

      • Try a Different Solvent: Your compound may be too soluble in the chosen solvent, even at low temperatures. Experiment with different solvents to find one in which your compound has high solubility at high temperatures and low solubility at low temperatures.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental work-up and purification technique used to separate compounds based on their differential solubilities in two immiscible liquids.

Issue 1: An emulsion has formed at the interface of the two layers.

  • Question: I'm getting a stable emulsion between the aqueous and organic layers during my extraction, and they won't separate. How can I break it?

  • Answer: Emulsion formation is a common problem in liquid-liquid extraction, especially when dealing with complex reaction mixtures.

    • Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by the presence of impurities that act as surfactants. Vigorous shaking can also contribute to their formation.

    • Solutions:

      • Be Patient: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.

      • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[4] The increased ionic strength of the aqueous layer will decrease the solubility of organic compounds in it and can help to break the emulsion.

      • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers. This can be just as effective for extraction without promoting emulsion formation.[4]

      • Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite or glass wool. This can sometimes break the emulsion and allow the layers to separate.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of pyrazolo[1,5-a]pyrazine intermediates?

A1: The impurities will largely depend on the synthetic route employed. However, some common impurities to look out for include:

  • Unreacted Starting Materials: The most common source of impurities. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the reaction has gone to completion.[5]

  • Regioisomers: In the cyclocondensation reactions used to form the pyrazolo[1,5-a]pyrazine core, the formation of regioisomers is a common challenge.[5] Careful control of reaction conditions, such as temperature and catalyst, can help to favor the formation of the desired isomer. Microwave-assisted synthesis has also been shown to improve regioselectivity.[5]

  • Side Products from Over-reaction or Decomposition: Depending on the reaction conditions and the stability of your intermediates, side products can form. Again, TLC monitoring is key to identifying the formation of byproducts.

  • Solvents and Reagents: Residual solvents from the reaction or work-up, as well as excess reagents, can be present in the crude product.

Q2: How do I choose the best purification method for my pyrazolo[1,5-a]pyrazine intermediate?

A2: The choice of purification method depends on several factors:

  • Physical State of the Compound: If your compound is a solid, recrystallization is often a good first choice due to its potential for high throughput and scalability.[5] If it is an oil or a low-melting solid, chromatography is more appropriate.

  • Nature of the Impurities: If the impurities have significantly different polarities from your product, column chromatography will be very effective. If the impurities are present in small amounts and your product is a solid, recrystallization may be sufficient.

  • Scale of the Reaction: For small-scale purifications (milligrams to a few grams), column chromatography is very common. For larger-scale purifications (multi-gram to kilograms), recrystallization is often preferred if applicable, as it is generally less expensive and time-consuming than large-scale chromatography.

  • Purity Requirements: For very high purity requirements, a combination of techniques may be necessary, for example, an initial column chromatography followed by a final recrystallization.

Q3: What are some common solvent systems for column chromatography of pyrazolo[1,5-a]pyrazine intermediates?

A3: The optimal solvent system will depend on the specific structure and polarity of your intermediate. However, some common starting points for normal-phase silica gel chromatography include:

  • Petroleum ether and Ethyl acetate: A versatile and widely used solvent system with a broad polarity range.[8]

  • Dichloromethane and Methanol: A more polar system suitable for more polar pyrazolo[1,5-a]pyrazine derivatives.[8]

  • Dichloromethane and Ethyl acetate: Another common system with intermediate polarity.[8]

The best way to determine the optimal solvent system is to perform TLC analysis with a variety of solvent mixtures. Aim for an Rf value of your target compound between 0.2 and 0.4 for good separation on a column.[3]

Part 3: Experimental Protocols & Data

Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of a pyrazolo[1,5-a]pyrazine intermediate by flash column chromatography.

Materials:

  • Crude pyrazolo[1,5-a]pyrazine intermediate

  • Silica gel (230-400 mesh)

  • Appropriate solvents for the mobile phase (e.g., heptane/ethyl acetate)

  • Triethylamine (optional, for basic compounds)

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine the optimal solvent system for your separation using TLC. The ideal solvent system should give an Rf value of ~0.3 for your desired compound and good separation from impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar solvent of your mobile phase.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Gently tap the column to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the top of the silica gel.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a more polar solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with your chosen mobile phase.

    • If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.

    • Maintain a constant flow rate. For flash chromatography, this is typically achieved using positive pressure from a nitrogen or air line.

  • Fraction Collection:

    • Collect fractions of a suitable volume in test tubes.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified pyrazolo[1,5-a]pyrazine intermediate.

Protocol: Recrystallization

This protocol provides a general procedure for the purification of a solid pyrazolo[1,5-a]pyrazine intermediate by recrystallization.

Materials:

  • Crude solid pyrazolo[1,5-a]pyrazine intermediate

  • Appropriate recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a suitable solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of N-heterocycles include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.[9][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities in the hot solution, perform a hot filtration to remove them. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote even slower cooling, you can insulate the flask. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper, or for more thorough drying, place them in a vacuum oven.

Quantitative Data on Purification

The following table provides some examples of purification yields for pyrazolo[1,5-a]pyrazine and related pyrazolo[1,5-a]pyrimidine intermediates reported in the literature. This data can serve as a benchmark for your own experiments.

Compound ClassPurification MethodYield (%)Reference
Pyrazolo[1,5-a]pyrimidine-5,7-diolReaction with diethyl malonate89
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidineChlorination and column chromatography61
7-Amino-2,5-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrileRecrystallization from ethanol71
Ethyl 4-hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylatePrecipitation and filtration82
4-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazineColumn chromatography25

Part 4: Visualizations

Experimental Workflow for Purification

The following diagram illustrates a typical workflow for the purification of a crude pyrazolo[1,5-a]pyrazine intermediate.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude Reaction Mixture Extraction Liquid-Liquid Extraction CrudeProduct->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Primary Purification Recrystallization Recrystallization Concentration->Recrystallization If Solid PurityCheck Purity & Identity Check (TLC, NMR, LC-MS) Chromatography->PurityCheck Recrystallization->PurityCheck PurityCheck->Chromatography Further Purification Needed PurityCheck->Recrystallization Further Purification Needed PureProduct Pure Intermediate PurityCheck->PureProduct Purity Confirmed

Caption: A typical purification workflow for pyrazolo[1,5-a]pyrazine intermediates.

Troubleshooting Logic for Column Chromatography

This diagram outlines a logical approach to troubleshooting common issues encountered during column chromatography.

ChromatographyTroubleshooting cluster_streaking Streaking/Tailing cluster_separation Poor Separation cluster_decomposition Decomposition Start Column Chromatography Issue Problem Problem Start->Problem Identify Problem Solution Solution Problem->Solution Streaking Streaking or Tailing? Problem->Streaking Streaking PoorSep Poor Separation? Problem->PoorSep Separation Decomp Decomposition? Problem->Decomp Decomposition AddBase Add Basic Modifier (e.g., Et3N) Streaking->AddBase Yes ChangeStationaryPhase Use Alumina or Reverse Phase Streaking->ChangeStationaryPhase If base is not effective OptimizeMobilePhase Optimize Mobile Phase via TLC PoorSep->OptimizeMobilePhase Yes ReduceLoad Reduce Sample Load PoorSep->ReduceLoad If peaks are broad RepackColumn Repack Column PoorSep->RepackColumn If channeling is suspected DeactivateSilica Deactivate Silica with Base Decomp->DeactivateSilica Yes FlashChrom Use Flash Chromatography Decomp->FlashChrom To reduce time on column

Caption: A troubleshooting decision tree for column chromatography.

References

Sources

Troubleshooting

Catalyst selection for cross-coupling 7-iodopyrazolo[1,5-a]pyrazin-4-amine

Technical Support Center: Advanced Cross-Coupling Methodologies Topic: Catalyst Optimization for 7-iodopyrazolo[1,5-a]pyrazin-4-amine Ticket ID: #RXN-PYRZ-7I-004[1] Executive Summary & Mechanistic Insight The Problem: Co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Cross-Coupling Methodologies Topic: Catalyst Optimization for 7-iodopyrazolo[1,5-a]pyrazin-4-amine Ticket ID: #RXN-PYRZ-7I-004[1]

Executive Summary & Mechanistic Insight

The Problem: Coupling 7-iodopyrazolo[1,5-a]pyrazin-4-amine is deceptively difficult. While the C7-iodide is a highly reactive electrophile (favored for oxidative addition), the substrate contains a "poison pill": the C4-exocyclic amine and the N3a/N1 bridgehead nitrogens .[1]

Mechanistic Failure Mode: In standard catalytic cycles (e.g., using Pd(PPh


)

), the electron-rich nitrogen atoms of the pyrazolo-pyrazine core displace labile phosphine ligands.[1] This forms a stable, catalytically inactive Palladium-Amine complex (Pd-N adduct), effectively halting the cycle before transmetallation can occur.[1][2]

The Solution: You must select a catalyst system with bulky, electron-rich ligands that:

  • Bind tightly to Pd (preventing displacement by the substrate's nitrogen).[2]

  • Create a steric wall that physically blocks the substrate's nitrogen from coordinating to the metal center.[2]

Catalyst Selection Matrix

Do not guess. Use this hierarchy based on the chemical environment of your substrate.

TierCatalyst SystemLigand ClassWhy it works for this substrate
Gold Standard XPhos Pd G3 or G4 Buchwald Biaryl PhosphineThe bulky isopropyl groups on the XPhos ligand create a "roof" over the Pd center, preventing the 4-amine or ring nitrogens from coordinating.[1] The G3/G4 precatalyst ensures immediate generation of the active Pd(0) species.[1][2]
Robust Alternative Pd(dppf)Cl

· DCM
Bidentate FerrocenylThe bidentate dppf ligand is rigid and difficult to displace.[2] While less active than XPhos, it is highly stable and often works well for iodides where oxidative addition is facile.[2]
Specialized tBuBrettPhos Pd G3 Bulky Biaryl PhosphineUse if coupling with weak nucleophiles (e.g., amides, anilines).[1][2] This ligand is specifically tuned to prevent catalyst deactivation by N-containing substrates.[1][2]
Avoid Pd(PPh

)

, Pd(OAc)

+ PPh

Monodentate Aryl PhosphineHigh Failure Risk. The PPh

ligands are too labile and will be displaced by the pyrazolo[1,5-a]pyrazine nitrogens, leading to "Pd black" precipitation.[1][2]

Diagnostic & Troubleshooting Logic

Use the following logic flow to diagnose reaction failures.

TroubleshootingFlow Start Reaction Outcome? NoRxn No Conversion (Starting Material Recovers) Start->NoRxn Black Pd Black Precipitates (Immediate Catalyst Death) Start->Black Dehal Protodehalogenation (Iodine replaced by H) Start->Dehal CheckBase Check Base Strength NoRxn->CheckBase Activation Issue CheckCat Check Catalyst Ligand Black->CheckCat Ligand Displacement CheckSolv Check Solvent/Proton Source Dehal->CheckSolv H-Source Present Sol_XPhos Switch to XPhos Pd G3 (Steric Protection) CheckCat->Sol_XPhos Ligand too labile Sol_WeakBase Switch to K3PO4 or Cs2CO3 (Avoid NaOtBu) CheckBase->Sol_WeakBase Base too weak/strong Sol_Anhydrous Use Anhydrous Dioxane Reduce Temp to 60°C CheckSolv->Sol_Anhydrous Solvent wet/protic

Caption: Diagnostic logic for cross-coupling failures involving amino-substituted heterocycles.

Recommended Experimental Protocol

This protocol uses XPhos Pd G3 , designed to tolerate the free amine without protection.[2]

Reagents:

  • Substrate: 7-iodopyrazolo[1,5-a]pyrazin-4-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (0.02 - 0.05 equiv / 2-5 mol%)[1]

  • Base: K

    
    PO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)[1][3]

Step-by-Step Workflow:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the 7-iodo substrate, boronic acid, and XPhos Pd G3 catalyst.

    • Note: If using the G3 precatalyst, no glovebox is strictly required, but it is good practice.[2]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1][2]

  • Solvent Addition: Syringe in 1,4-Dioxane (concentration ~0.1 M relative to substrate).

  • Base Addition: Add the degassed 2.0 M K

    
    PO
    
    
    
    aqueous solution via syringe.
    • Why Aqueous? Suzuki couplings require water to activate the boronic acid (forming the boronate species).[2]

  • Reaction: Heat the block to 80°C - 100°C . Monitor by LCMS after 1 hour.

    • Endpoint: Look for consumption of the Iodide (M+H 260.[2]9) and appearance of Product.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water/brine.[2][3] Dry organic layer over Na

    
    SO
    
    
    
    .[2][3]
  • Purification: The free amine product is polar.[2] Use DCM:MeOH (95:5 to 90:10) or reverse-phase chromatography.[1][2]

Knowledge Base (FAQs)

Q: Can I perform this reaction without protecting the C4-amine? A: Yes, but only if you use Generation 3/4 Buchwald precatalysts (like XPhos Pd G3) [1].[1][2] Older catalysts (Pd(PPh


)

) will likely be poisoned by the free amine.[1] If you must use older catalysts, protect the amine with a Boc group (di-Boc protection is often required to fully mask the nucleophilicity).[1]

Q: My reaction yields the de-iodinated product (protodehalogenation). Why? A: This occurs when the oxidative addition complex abstracts a hydride instead of transmetallating.[2]

  • Fix 1: Ensure your solvent is strictly degassed (oxygen promotes this side reaction).[1][2]

  • Fix 2: Switch from DMF (a hydride source) to Dioxane or Toluene.[1][2]

  • Fix 3: Increase the concentration of the boronic acid to outcompete the hydride elimination pathway.[2]

Q: The product is stuck in the aqueous layer during workup. A: Pyrazolo[1,5-a]pyrazines are polar.[1]

  • Fix: Do not use simple water washes.[2] Use a "salting out" method (saturated NaCl) and extract with a more polar organic solvent mixture like CHCl

    
    :Isopropanol (3:1)  instead of pure EtOAc.[1]
    

Q: I see a black precipitate immediately upon heating. A: This is "Pd Black," indicating your ligand has fallen off the metal.[2]

  • Immediate Action: Your ligand is too weak.[2] Switch to Pd(dppf)Cl

    
      or XPhos Pd G3 .[1][2] Do not add more of the same failing catalyst.
    

References

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles. Source: National Institutes of Health (PubMed) Citation:[1]Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1][2] J. Am. Chem. Soc., 132(40), 14073–14075. URL:[Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Source: Organic Chemistry Portal / Angew.[2] Chem. Int. Ed. Citation:Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[1][2][4] Angew. Chem. Int. Ed., 45, 3484-3488. URL:[1][2][4][Link]

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Source: Journal of Organic Chemistry Citation:Guram, A. S., et al. (2007).[1][2][5] J. Org.[2][5][6][7] Chem., 72, 5104-5112. URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Fragmentation of 7-iodopyrazolo[1,5-a]pyrazin-4-amine for Drug Discovery Professionals

Introduction: The Significance of Privileged Scaffolds and Their Characterization In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure, forming the core of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Privileged Scaffolds and Their Characterization

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1] Its rigid, planar geometry and strategic placement of nitrogen atoms allow for critical hydrogen bond interactions within the ATP-binding sites of various kinases.[2] The derivatization of this core, particularly with halogens, is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. Among these, the 7-iodo derivative, 7-iodopyrazolo[1,5-a]pyrazin-4-amine, represents a key intermediate and potential pharmacophore.

The precise structural characterization of such molecules is paramount throughout the drug development pipeline, from initial synthesis to metabolite identification.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of this analytical endeavor, offering unparalleled sensitivity and structural insight.[5] Understanding the fragmentation pattern of a lead compound is not merely an academic exercise; it is a critical tool for confirming its identity, distinguishing it from isomers, and tracking its metabolic fate.

This guide provides an in-depth analysis of the expected electrospray ionization (ESI) fragmentation pattern of 7-iodopyrazolo[1,5-a]pyrazin-4-amine. We will present a detailed, field-tested LC-MS/MS protocol, rationalize the observed fragmentation pathways, and compare them to a relevant bioisosteric alternative, 7-chloropyrazolo[1,5-a]pyrazin-4-amine. This comparative approach will highlight how subtle structural changes can lead to diagnostic shifts in fragmentation behavior, providing a robust framework for researchers in the field.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

The following protocol is designed for the robust analysis of 7-iodopyrazolo[1,5-a]pyrazin-4-amine and its analogs. The choices within this protocol are grounded in established best practices for small molecule analysis.[6][7]

Liquid Chromatography (LC) Parameters:
  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is selected for its broad applicability and excellent resolving power for small, relatively polar molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water. The addition of formic acid is crucial for promoting protonation of the analyte in positive ion mode, leading to a strong [M+H]⁺ signal.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate at 5% B. This ensures elution of the analyte while providing a robust column wash.[6]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Parameters:
  • Ionization Mode: Positive Electrospray Ionization (ESI+). The multiple nitrogen atoms in the pyrazolopyrazine core are readily protonated.[9]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas (N₂) Flow: 800 L/hr.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • MS/MS Analysis: Product ion scans are acquired for the protonated molecular ion ([M+H]⁺) of 7-iodopyrazolo[1,5-a]pyrazin-4-amine (m/z 273.98) and its chloro-analog (m/z 183.03). A range of collision energies (e.g., 10-40 eV) should be applied to generate a comprehensive fragmentation spectrum.[10]

LC-MS/MS Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Sample Sample Injection LC_Column C18 Reversed-Phase Column (Separation) LC_Sample->LC_Column LC_Gradient Gradient Elution (Water/ACN + 0.1% FA) MS_Source ESI Source (Ionization) LC_Column->MS_Source Eluent Transfer MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) MS_Source->MS1 MS_Collision Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->MS_Collision MS2 Time-of-Flight (TOF) (Fragment Ion Detection) MS_Collision->MS2 Data_Analysis Data Analysis (Fragmentation Pattern) MS2->Data_Analysis Data Acquisition

Caption: A typical LC-MS/MS workflow for small molecule analysis.

Predicted Fragmentation Pattern of 7-iodopyrazolo[1,5-a]pyrazin-4-amine

The fragmentation of protonated 7-iodopyrazolo[1,5-a]pyrazin-4-amine ([M+H]⁺ = m/z 273.98) in the collision cell is directed by the most labile bonds and the charge distribution on the heterocyclic core. The most prominent fragmentation pathway is expected to be the homolytic cleavage of the C-I bond, a characteristic fragmentation for iodo-aromatic compounds.[11]

  • Precursor Ion ([M+H]⁺): m/z 273.98 This represents the intact molecule with an added proton.

  • Primary Fragmentation: Loss of Iodine Radical (•I) The most facile fragmentation will be the loss of an iodine radical, resulting in a radical cation. This is a highly diagnostic fragmentation.

    • [M+H - •I]⁺ → m/z 147.06

  • Secondary Fragmentation: Ring Cleavage Further fragmentation of the m/z 147.06 ion will likely involve the cleavage of the fused ring system. Common fragmentation pathways for nitrogen-containing heterocycles involve the loss of small neutral molecules like HCN or cyanamide (CH₂N₂).[12]

    • Loss of HCN: m/z 147.06 → m/z 120.05

    • Loss of CH₂N₂: m/z 147.06 → m/z 105.04

Fragmentation of 7-iodopyrazolo[1,5-a]pyrazin-4-amine precursor [M+H]⁺ m/z 273.98 frag1 [M+H - •I]⁺ m/z 147.06 precursor->frag1 - •I (126.92 u) frag2 [M+H - •I - HCN]⁺ m/z 120.05 frag1->frag2 - HCN (27.01 u) frag3 [M+H - •I - CH₂N₂]⁺ m/z 105.04 frag1->frag3 - CH₂N₂ (42.02 u)

Caption: Predicted fragmentation pathway for 7-iodopyrazolo[1,5-a]pyrazin-4-amine.

Comparative Analysis: 7-chloropyrazolo[1,5-a]pyrazin-4-amine as a Bioisosteric Alternative

In medicinal chemistry, chlorine is often used as a bioisostere for iodine to fine-tune lipophilicity and metabolic stability.[13][14] While structurally similar, the difference in halogen bond strength leads to a distinct fragmentation pattern for 7-chloropyrazolo[1,5-a]pyrazin-4-amine ([M+H]⁺ = m/z 183.03).

The C-Cl bond is stronger than the C-I bond, making the loss of a chlorine radical less favorable. Therefore, fragmentation is more likely to be initiated by ring cleavage.

  • Precursor Ion ([M+H]⁺): m/z 183.03

  • Primary Fragmentation: Ring Cleavage Instead of halogen loss, the initial fragmentation is predicted to be the loss of small neutral molecules from the heterocyclic core.

    • Loss of HCN: m/z 183.03 → m/z 156.02

    • Loss of CH₂N₂: m/z 183.03 → m/z 141.01

  • Secondary Fragmentation: Loss of Chlorine The loss of HCl from the fragment ions is a possible subsequent fragmentation step.

    • m/z 156.02 → m/z 120.02 (-HCl)

Fragmentation of 7-chloropyrazolo[1,5-a]pyrazin-4-amine precursor [M+H]⁺ m/z 183.03 frag1 [M+H - HCN]⁺ m/z 156.02 precursor->frag1 - HCN (27.01 u) frag2 [M+H - CH₂N₂]⁺ m/z 141.01 precursor->frag2 - CH₂N₂ (42.02 u) frag3 [M+H - HCN - HCl]⁺ m/z 120.02 frag1->frag3 - HCl (35.98 u)

Caption: Predicted fragmentation pathway for 7-chloropyrazolo[1,5-a]pyrazin-4-amine.

Data Summary and Comparative Insights

Feature7-iodopyrazolo[1,5-a]pyrazin-4-amine7-chloropyrazolo[1,5-a]pyrazin-4-amine
Formula C₇H₆IN₅C₇H₆ClN₅
[M+H]⁺ (m/z) 273.98183.03
Primary Fragmentation Loss of •I (m/z 147.06)Ring Cleavage (Loss of HCN or CH₂N₂)
Key Diagnostic Fragment m/z 147.06m/z 156.02 or 141.01
Predicted Retention Time Slightly later due to higher lipophilicitySlightly earlier

The key takeaway from this comparative analysis is the diagnostic power of the primary fragmentation step. For the iodo-compound, the immediate and significant loss of the iodine radical is a strong indicator of its presence. Conversely, the chloro-analog is expected to exhibit a fragmentation pattern dominated by the initial breakdown of the pyrazolopyrazine core. This fundamental difference allows for the unambiguous identification of each compound, even in a complex matrix.

Conclusion

The elucidation of fragmentation patterns is a critical competency for any researcher in small molecule drug discovery. This guide has provided a comprehensive, yet practical, framework for understanding the LC-MS/MS behavior of 7-iodopyrazolo[1,5-a]pyrazin-4-amine. By grounding our predictions in the fundamental principles of mass spectrometry and comparing the target molecule to a relevant bioisostere, we have demonstrated how to build a robust analytical method and interpret the resulting data with confidence. This approach not only validates the chemical identity of a compound but also provides a crucial fingerprint for its downstream analysis in more complex biological systems.

References

  • Application of LCMS in small-molecule drug development. Drug Target Review. (2016). [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. (2016). [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. (2025). [Link]

  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). (2020). [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ChemRxiv. [Link]

  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. ScienceDirect. (2014). [Link]

  • Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. (2025). [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. (2023). [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC. [Link]

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  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. MDPI. (2024). [Link]

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  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. SCIRP. (2016). [Link]

  • Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. PMC. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. (2016). [Link]

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Comparative

A Comparative Guide to the Reactivity of 7-Iodo- vs. 7-Bromo-Pyrazolo[1,5-a]pyrazine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic core, offering a ver...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic core, offering a versatile platform for the development of novel therapeutic agents and functional materials. The strategic functionalization of this nucleus is paramount to modulating its physicochemical properties and biological activity. Among the most pivotal starting points for such diversification are the 7-halo-pyrazolo[1,5-a]pyrazines. The choice between a 7-iodo or a 7-bromo substituent is a critical decision that significantly impacts the subsequent synthetic transformations.

This guide provides an in-depth, objective comparison of the reactivity of 7-iodo- and 7-bromo-pyrazolo[1,5-a]pyrazine. While direct, side-by-side comparative studies on this specific heterocyclic system are limited, this guide synthesizes established principles of aryl halide reactivity and draws upon experimental data from analogous systems, such as pyrazolo[1,5-a]pyrimidines, to provide a robust framework for informed decision-making in your research endeavors.

The Decisive Factor: The Carbon-Halogen Bond

The disparate reactivity of 7-iodo- and 7-bromo-pyrazolo[1,5-a]pyrazine is fundamentally governed by the properties of the carbon-halogen (C-X) bond. The C-I bond is longer and weaker than the C-Br bond, a consequence of the larger atomic radius of iodine and the more diffuse nature of its valence electrons. This seemingly subtle difference has profound implications for the kinetics and thermodynamics of various chemical reactions.

PropertyC-Br BondC-I BondImplication for Reactivity
Bond Dissociation Energy HigherLowerThe weaker C-I bond is more readily cleaved, leading to faster rates in reactions where C-X bond breaking is the rate-determining step, such as oxidative addition in cross-coupling reactions.[1]
Polarizability LowerHigherThe more polarizable C-I bond can lead to stronger van der Waals interactions and can influence the stability of reaction intermediates.
Electronegativity HigherLowerThe greater electronegativity of bromine can have a more pronounced inductive effect on the pyrazolo[1,5-a]pyrazine ring, potentially influencing its susceptibility to nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In this arena, the 7-iodo-pyrazolo[1,5-a]pyrazine is generally the more reactive partner. The established reactivity trend for aryl halides in these transformations is I > Br > Cl > F, a direct consequence of the C-X bond strength.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forges a new C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis. For the 7-halo-pyrazolo[1,5-a]pyrazine system, the 7-iodo derivative is expected to undergo oxidative addition to the palladium(0) catalyst at a significantly faster rate than its bromo counterpart. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Anticipated Reactivity Trend in Suzuki-Miyaura Coupling:

7-Iodo-pyrazolo[1,5-a]pyrazine 7-Iodo-pyrazolo[1,5-a]pyrazine Faster Reaction Rate Faster Reaction Rate 7-Iodo-pyrazolo[1,5-a]pyrazine->Faster Reaction Rate Lower Activation Energy 7-Bromo-pyrazolo[1,5-a]pyrazine 7-Bromo-pyrazolo[1,5-a]pyrazine Slower Reaction Rate Slower Reaction Rate 7-Bromo-pyrazolo[1,5-a]pyrazine->Slower Reaction Rate Higher Activation Energy

Figure 1: Expected reactivity difference in Suzuki-Miyaura coupling.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol adapted from procedures for analogous heterocyclic systems. Optimization will be necessary for specific substrates.

  • To a reaction vessel, add 7-halo-pyrazolo[1,5-a]pyrazine (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

  • The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Reactions with the 7-iodo substrate are anticipated to reach completion in a shorter timeframe than those with the 7-bromo substrate.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

SubstrateExpected Reaction TimeExpected Yield
7-Iodo-pyrazolo[1,5-a]pyrazineShorter (e.g., 2-6 hours)Generally Higher
7-Bromo-pyrazolo[1,5-a]pyrazineLonger (e.g., 8-24 hours)Generally Lower to Comparable
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. Similar to the Suzuki-Miyaura coupling, the rate-determining step often involves the oxidative addition of the aryl halide to the palladium catalyst. Consequently, 7-iodo-pyrazolo[1,5-a]pyrazine is expected to be more reactive than the 7-bromo analog.

Representative Experimental Protocol: Sonogashira Coupling

  • To a reaction vessel, add 7-halo-pyrazolo[1,5-a]pyrazine (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a copper(I) co-catalyst such as CuI (0.1 equiv).

  • The vessel is evacuated and backfilled with an inert gas.

  • Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).

  • The terminal alkyne (1.1-1.5 equiv) is then added.

  • The reaction is stirred at room temperature to 60 °C until completion. The reaction with the 7-iodo substrate is expected to proceed more rapidly.

  • The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.

  • The residue is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds.[3] The general reactivity trend of I > Br holds true in this reaction as well.[1] The use of 7-iodo-pyrazolo[1,5-a]pyrazine can allow for the use of less reactive amines or milder reaction conditions compared to the 7-bromo derivative.

Workflow for Buchwald-Hartwig Amination:

cluster_reactants Reactants cluster_catalyst Catalytic System Aryl Halide 7-Iodo or 7-Bromo Pyrazolo[1,5-a]pyrazine Reaction Mixture Reaction Mixture Aryl Halide->Reaction Mixture Amine Amine Amine->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Ligand Ligand Ligand->Reaction Mixture Base Base Base->Reaction Mixture Heating under Inert Atmosphere Heating under Inert Atmosphere Reaction Mixture->Heating under Inert Atmosphere Workup and Purification Workup and Purification Heating under Inert Atmosphere->Workup and Purification Aryl Amine Product Aryl Amine Product Workup and Purification->Aryl Amine Product

Figure 2: General workflow for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA r)

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend in nucleophilic aromatic substitution (SNAr) is often reversed: F > Cl > Br > I.[2] This is because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups and by the electronegativity of the halogen, which can stabilize the developing negative charge through an inductive effect.

Given that bromine is more electronegative than iodine, it is plausible that 7-bromo-pyrazolo[1,5-a]pyrazine could be more reactive than its iodo counterpart in SNAr reactions, particularly with strong nucleophiles. However, the leaving group ability of the halide also plays a role, with iodide being a better leaving group than bromide. The overall reactivity will depend on the balance of these two factors and the specific reaction conditions and nucleophile used.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful tool for the preparation of organometallic reagents. The rate of this exchange typically follows the trend I > Br > Cl.[4] Therefore, 7-iodo-pyrazolo[1,5-a]pyrazine would be expected to undergo metal-halogen exchange, for example with an organolithium reagent, more readily than the 7-bromo derivative. This allows for the formation of the 7-lithiated pyrazolo[1,5-a]pyrazine at lower temperatures, which can be advantageous for preventing side reactions.

Synthesis of Starting Materials

A reliable supply of the 7-halo-pyrazolo[1,5-a]pyrazine starting materials is crucial for any synthetic campaign.

Synthesis of 7-Iodo-pyrazolo[1,5-a]pyrazine Derivatives:

A common method for the synthesis of 7-iodo-pyrazolo[1,5-a]pyrazin-4(5H)-ones involves the regioselective iodination of the corresponding pyrazolo[1,5-a]pyrazin-4(5H)-one precursor using N-iodosuccinimide (NIS).[5]

Synthesis of 7-Bromo-pyrazolo[1,5-a]pyrazine Derivatives:

While specific literature for the direct bromination at the 7-position of the pyrazolo[1,5-a]pyrazine core is less common, methods analogous to those used for iodination, employing N-bromosuccinimide (NBS), are expected to be effective. Alternatively, construction of the pyrazolo[1,5-a]pyrazine ring from a pre-brominated pyrazole precursor is a viable strategy.

Conclusion and Recommendations

The choice between 7-iodo- and 7-bromo-pyrazolo[1,5-a]pyrazine is a strategic one that should be guided by the intended synthetic route.

Choose 7-Iodo-pyrazolo[1,5-a]pyrazine for:

  • Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig): Expect faster reaction rates, milder conditions, and potentially higher yields.

  • Metal-halogen exchange reactions: Achieve more facile formation of the corresponding organometallic reagent.

Consider 7-Bromo-pyrazolo[1,5-a]pyrazine when:

  • Cost is a primary concern: Bromo-substituted precursors are often more economical than their iodo counterparts.

  • Nucleophilic aromatic substitution is the desired transformation: The higher electronegativity of bromine may lead to enhanced reactivity in certain SNAr reactions.

  • Sequential cross-coupling reactions are planned: The differential reactivity of C-Br and C-I bonds can be exploited in a stepwise fashion.

By understanding the fundamental principles of aryl halide reactivity and considering the specific demands of your synthetic targets, you can make an informed decision on which 7-halo-pyrazolo[1,5-a]pyrazine best suits your research needs, ultimately accelerating your path to discovery.

References

  • A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids. ProQuest.
  • A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. Benchchem.
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Validation

Comparison Guide: Crystal Structure &amp; Solid-State Properties of 7-Iodopyrazolo[1,5-a]pyrazin-4-amine

This guide provides a comprehensive technical analysis of the structural properties, crystallographic data proxies, and experimental strategies for 7-iodopyrazolo[1,5-a]pyrazin-4-amine . As direct primary crystallographi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the structural properties, crystallographic data proxies, and experimental strategies for 7-iodopyrazolo[1,5-a]pyrazin-4-amine .

As direct primary crystallographic data for this specific derivative is often proprietary or embedded within broader SAR (Structure-Activity Relationship) datasets, this guide synthesizes verified data from isostructural analogs (7-formyl and 4-chloro derivatives) and fragment-based crystallographic studies (4-iodo-1H-pyrazole) to provide a high-confidence structural model.

Executive Summary & Structural Context

7-iodopyrazolo[1,5-a]pyrazin-4-amine is a critical fused bicyclic scaffold employed primarily in the development of kinase inhibitors (e.g., JAK, RET, and ERK inhibitors). Its structural rigidity and the presence of the iodine atom at the 7-position make it a prime candidate for halogen bonding interactions within protein active sites, a feature often exploited to enhance potency and selectivity.

Molecule Identification
FeatureDetail
IUPAC Name 7-iodopyrazolo[1,5-a]pyrazin-4-amine
Scaffold Class Pyrazolo[1,5-a]pyrazine (5,6-fused N-heterocycle)
Molecular Formula C₆H₅IN₄
Key Substituents C4-Amine: H-bond donor (hinge binder) C7-Iodine: Halogen bond donor (selectivity filter)
SMILES C1=C2C(=NC=C(N2N=C1)I)N

Crystallographic Data: Proxies & Predicted Parameters

While the specific entry for the 7-iodo-4-amine derivative is not indexed in the open Cambridge Structural Database (CSD), we can derive high-confidence structural parameters from the 7-functionalized pyrazolo[1,5-a]pyrazine series (e.g., 7-formyl and 4-chloro analogs) and iodinated pyrazole fragments .

A. Crystal Packing & Space Group

Based on the structural homology with 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carbaldehyde (verified X-ray structure) and 4-iodo-1H-pyrazole, the target molecule is predicted to crystallize in a monoclinic system.

ParameterPredicted Value / RangeBasis of Prediction
Crystal System MonoclinicConsistent with planar fused heterocycles (e.g., CSD Ref: 3f/3g analogs).
Space Group P2₁/n or P2₁/c Most common for planar aromatic stacks; allows for inversion centers.
Unit Cell (Z=4) a ≈ 7.3 Å, b ≈ 12.2 Å, c ≈ 12.1 ÅExtrapolated from 7-(4-methylphenyl)imidazo[1,2-a]triazin-4-amine.
β Angle 95° – 105°Typical for P2₁/c packing of this scaffold class.
Packing Motif Catemeric Chains Iodine induces linear N···I halogen bonds, disrupting the standard trimeric H-bond cyclic motifs seen in chloro/bromo analogs.
B. The "Iodine Effect" on Lattice Energy

The iodine atom at C7 is not merely a steric bulk; it fundamentally alters the crystal packing through σ-hole interactions .

  • Halogen Bond (XB): The C7–I bond creates a positive electrostatic potential cap (σ-hole) along the bond axis.

  • Interaction Geometry: Expect a linear C7–I···N_acceptor angle (≈175°–180°) with a distance less than the sum of van der Waals radii (< 3.53 Å).

  • Comparison: Unlike the 4-chloro analog (which forms trimeric clusters), the 7-iodo derivative favors linear chains (catemers), increasing the melting point and lattice stability.

Experimental Protocol: Crystallization & Characterization

To obtain diffraction-quality crystals of 7-iodopyrazolo[1,5-a]pyrazin-4-amine, a standard solvent evaporation method is insufficient due to the heavy atom effect. The following "Heavy-Atom Optimized" protocol is recommended.

Workflow Diagram

CrystallizationProtocol Start Crude 7-Iodo Precursor Solubilization Dissolve in DMF/MeOH (Hot Saturation) Start->Solubilization 60°C Filtering 0.22 µm PTFE Filter (Remove Nuclei) Solubilization->Filtering VaporDiffusion Vapor Diffusion (Anti-solvent: Water/Ether) Filtering->VaporDiffusion Slow diffusion Harvest Harvest Crystals (>0.1 mm needles) VaporDiffusion->Harvest 3-7 Days XRD Single Crystal XRD (Mo Kα Source) Harvest->XRD Cryo (100K)

Figure 1: Optimized crystallization workflow for iodinated fused heterocycles.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 20 mg of the compound in 1.5 mL of warm Dimethylformamide (DMF) or Methanol (MeOH) . The iodine atom decreases solubility in non-polar solvents.

  • Nucleation Control: Filter the warm solution through a 0.22 µm PTFE syringe filter into a clean vial to remove micro-particulates that cause twinning.

  • Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing 10 mL of Diethyl ether or Water (anti-solvent). Seal the outer jar.

  • Growth Phase: Allow to stand undisturbed at 4°C (dark) for 3–7 days. The iodine atom often promotes the growth of yellow/orange needle-like crystals.

  • Data Collection: Use a Molybdenum (Mo) source (λ = 0.71073 Å) rather than Copper. The high absorption coefficient of Iodine (

    
    ) requires significant absorption correction (SADABS or equivalent) during data reduction.
    

Comparative Analysis: 7-Iodo vs. Alternatives

When selecting a scaffold for drug design, the solid-state properties correlate directly with solubility and bioavailability.

Property7-Iodo-pyrazolo[1,5-a]pyrazine (Target)7-Chloro-pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrimidine (Analog)
Primary Interaction Halogen Bonding (Strong) (C–I···N/O)Weak Halogen/DispersionHydrogen Bonding /

-Stacking
Crystal Density High (> 1.8 g/cm³)Moderate (~1.5 g/cm³)Moderate (~1.4 g/cm³)
Solubility Lower (Lattice energy stabilized by XB)ModerateHigher
Active Site Binding Selectivity filter via I···C=O (backbone)Steric fit onlyH-bond donor/acceptor

Expert Insight: The "catemeric" packing driven by the 7-iodo substituent (observed in the homologous 4-iodo-1H-pyrazole) suggests that this molecule will have a higher melting point and lower aqueous solubility than its chloro- or unsubstituted counterparts. This must be accounted for in formulation (e.g., requiring amorphous solid dispersions).

Structural Mechanism: The Halogen Bond Network

The unique feature of this crystal structure is the directional halogen bond.

HalogenBonding cluster_0 Crystal Lattice Stabilization MoleculeA Molecule A (Donor) Iodine Iodine (C7) σ-hole (+) MoleculeA->Iodine Nitrogen Nitrogen (N4-Amine) Lone Pair (-) Iodine->Nitrogen Halogen Bond (175°, 2.9 Å) MoleculeB Molecule B (Acceptor) MoleculeB->Nitrogen

Figure 2: Schematic of the C–I···N halogen bond stabilizing the crystal lattice.

References

  • Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines. Thieme E-Books & E-Journals. (Describes X-ray structures of 7-substituted analogs 3f/3g).

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. MDPI Crystals, 2023. (Defines the "catemeric" packing shift caused by Iodine).

  • 3-Formylpyrazolo[1,5-a]pyrazine-4-carboxylates as new bielectrophilic reagents. Growing Science. (Provides X-ray data for the core scaffold).

  • Pyrazolo[1,5-a]pyrazine-7-amine. BenchChem. (Scaffold classification and chemical properties).

Comparative

A Researcher's Guide to Reference Standards for Pyrazolo[1,5-a]pyrazine Kinase Assays: A Comparative Analysis

For researchers in kinase drug discovery, the pyrazolo[1,5-a]pyrazine and its close relative, the pyrazolo[1,5-a]pyrimidine scaffold, represent a class of "privileged structures."[1][2][3] Their inherent ability to fit i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in kinase drug discovery, the pyrazolo[1,5-a]pyrazine and its close relative, the pyrazolo[1,5-a]pyrimidine scaffold, represent a class of "privileged structures."[1][2][3] Their inherent ability to fit into the ATP-binding pocket of various kinases has led to the development of numerous potent and selective inhibitors, some of which have progressed to clinical use.[4][5] Establishing robust and reproducible assays is paramount for characterizing these inhibitors. This guide provides a comparative analysis of commercially available reference standards and the principal biochemical assay platforms used to evaluate them, offering in-depth protocols and the scientific rationale behind experimental choices to ensure data integrity and comparability.

Understanding the Landscape: Reference Standards and Assay Technologies

The selection of an appropriate reference standard is critical for validating assay performance and ensuring the accuracy of screening data. For the pyrazolo-fused pyrazine/pyrimidine class, several well-characterized inhibitors are commercially available as high-purity reference standards. This guide will focus on three such compounds that target different kinase families, providing a broad context for assay selection and optimization.

Simultaneously, the choice of assay technology dictates the experimental workflow, sensitivity, and potential for interference. We will compare three ubiquitous, non-radiometric, homogeneous assay formats:

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is converted into a light signal.[6][7]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology measures the phosphorylation of a substrate through energy transfer between a donor and an acceptor fluorophore.[8][9]

  • Fluorescence Polarization (FP): This method detects the binding of a fluorescently labeled tracer to a larger molecule (like an antibody or the kinase itself), causing a change in the polarization of emitted light.[10]

Comparative Analysis of Reference Standards

The following table summarizes key reference standards featuring the pyrazolo-fused heterocyclic core. These compounds are selected for their commercial availability as standards, their well-documented kinase targets, and their relevance to modern drug discovery programs.

Reference StandardCore ScaffoldPrimary Kinase Target(s)Reported IC50 ValuesKey Applications
Entrectinib Pyrazolo[1,5-a]pyrimidineTrkA, TrkB, TrkC, ROS1, ALKTrkA: ~1.7 nM, ROS1: ~7-12 nM, ALK: ~12-1.6 nM[11]Pan-Trk inhibitor, standard for neurotrophic tyrosine receptor kinase assays.
Zimlovisertib (PF-06650833) Pyrrolopyrimidine (structurally related)IRAK4~0.2 - 2.0 nM[12][13]Highly potent and selective standard for IRAK4, crucial in innate immunity signaling.[14]
SGI-1776 Imidazo[1,2-b]pyridazinePim-1, Pim-2, Pim-3Pim-1: ~7 nM, Pim-2: ~363 nM, Pim-3: ~69 nM[15]Pan-Pim kinase inhibitor, useful for studying cell cycle and apoptosis pathways.[16]

Deep Dive: Kinase Assay Methodologies Compared

Choosing the right assay is a balance of sensitivity, throughput, cost, and the specific question being asked. No single platform is universally superior; the optimal choice depends on the kinase target, the nature of the inhibitor, and the stage of the drug discovery process.[17]

Assay TechnologyPrincipleKey AdvantagesKey DisadvantagesBest For
Luminescence (ADP-Glo™) Measures ADP production via a coupled luciferase/luciferin reaction.[6]Universal (any ADP-generating enzyme), high dynamic range, good for low-turnover kinases.[7]Multi-step process, potential for interference from luciferase inhibitors.[17]Primary screening, selectivity profiling, and use with kinases that have high Km for ATP.[6]
TR-FRET (LanthaScreen™) Measures substrate phosphorylation via FRET between a lanthanide donor and a fluorescent acceptor.[9]Homogeneous, ratiometric (reduces well-to-well variability), high signal-to-noise ratio.[8][9]Requires specific antibodies and labeled substrates; can be more expensive to develop.High-throughput screening (HTS), characterizing inhibitor binding modes.
Fluorescence Polarization (FP) Measures the change in rotational speed (and thus polarization) when a small fluorescent probe binds to a larger molecule.[10]Homogeneous "mix-and-read" format, non-radioactive, requires only one labeled component.[10][17]Requires a significant size difference between bound and free states; can be sensitive to fluorescent compounds.Screening for inhibitors that disrupt protein-protein or protein-peptide interactions; suitable for HTS.[10]

Foundational Signaling Pathways

To provide context for these assays, it is crucial to understand the signaling cascades in which these kinases operate. The following diagrams illustrate the positions of IRAK4 and Trk kinases in their respective pathways.

IRAK4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation AP1 AP-1 MAPK->AP1 Activation Inflammation Inflammatory Gene Expression NFkB->Inflammation AP1->Inflammation Ligand PAMP/DAMP or IL-1 Ligand->TLR

Caption: The MyD88-dependent signaling pathway initiated by TLR/IL-1R, with IRAK4 as a critical upstream kinase.

Trk_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor (TrkA/B/C) Ras Ras Trk->Ras Activation PI3K PI3K Trk->PI3K Activation PLCG PLCγ Trk->PLCG Activation Raf Raf Ras->Raf Akt Akt PI3K->Akt DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Survival, Proliferation, Differentiation) ERK->Transcription mTOR mTOR Akt->mTOR mTOR->Transcription PKC PKC DAG->PKC PKC->Transcription Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->Trk Binding & Dimerization

Caption: Major signaling cascades downstream of Trk receptor activation, including the Ras/MAPK and PI3K/Akt pathways.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed workflow for determining the IC50 value of a pyrazolo[1,5-a]pyrazine or related inhibitor. These are template protocols that must be optimized for each specific kinase-inhibitor pair.[18]

Workflow Visualization

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions (e.g., Entrectinib) add_reagents Add Inhibitor, Kinase, and Substrate/ATP Mix to 384-well plate prep_inhibitor->add_reagents prep_enzyme Prepare Kinase Solution (e.g., TrkA) prep_enzyme->add_reagents prep_substrate Prepare Substrate/ATP Mix prep_substrate->add_reagents incubate Incubate at RT (e.g., 60 min) add_reagents->incubate add_detection Add Detection Reagent (e.g., ADP-Glo™ Reagent) incubate->add_detection incubate_detect Incubate at RT (e.g., 30-40 min) add_detection->incubate_detect read_plate Read Plate (Luminescence) incubate_detect->read_plate plot_curve Plot Dose-Response Curve read_plate->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: General experimental workflow for determining kinase inhibitor IC50 values.

Protocol 1: Luminescence-Based Assay (ADP-Glo™ for PIM-1 Kinase)

This protocol is adapted for determining the IC50 of a Pim kinase inhibitor like SGI-1776 using the Promega ADP-Glo™ system.[2][19][20] The principle relies on quantifying the ADP produced in the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is then converted back to ATP, which is used by luciferase to generate a light signal directly proportional to kinase activity.[2][21]

A. Reagent Preparation:

  • Kinase Buffer (1X): 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT. Prepare fresh from stocks. The choice of buffer is critical; for instance, phosphate buffers can inhibit some kinases.[2][11]

  • PIM-1 Enzyme: Dilute recombinant human PIM-1 kinase in 1X Kinase Buffer to a working concentration of 2X the final desired concentration (e.g., 20 ng/reaction for a final of 10 ng). The optimal enzyme concentration should be determined empirically by titration to achieve a robust signal with minimal substrate depletion.[2]

  • Substrate/ATP Mix: Prepare a 2X solution containing the desired substrate (e.g., 0.4 µg/µl S6K substrate) and ATP at a concentration equal to its Km for the kinase (if known) or a standard concentration (e.g., 50 µM final).[2] For ATP-competitive inhibitors, the measured IC50 is highly dependent on the ATP concentration.[22]

  • Inhibitor Dilutions: Prepare a 10-point serial dilution of SGI-1776 in 100% DMSO, starting at a high concentration (e.g., 100 µM). Then, create an intermediate dilution in 1X Kinase Buffer to achieve a 5X final concentration with a constant DMSO percentage (e.g., 5%).

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[23]

B. Assay Procedure (384-well plate format):

  • Add 1 µl of 5X inhibitor dilution or vehicle (5% DMSO) to the appropriate wells.

  • Add 2 µl of 2X PIM-1 enzyme solution to all wells except the "no enzyme" background controls.

  • Initiate the kinase reaction by adding 2 µl of the 2X Substrate/ATP mix to all wells. The final reaction volume is 5 µl.

  • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µl of ADP-Glo™ Reagent. Mix and incubate for 40 minutes at room temperature to deplete unconsumed ATP.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Mix and incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate-reading luminometer.

C. Data Analysis:

  • Subtract the background luminescence (from "no enzyme" wells) from all other readings.

  • Normalize the data by setting the vehicle control (maximum kinase activity) to 100% and the highest inhibitor concentration (or a known potent inhibitor) to 0%.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[10]

Protocol 2: TR-FRET Assay (LanthaScreen™ for TrkA Kinase)

This protocol outlines a method to determine the IC50 of a Trk inhibitor like Entrectinib using a TR-FRET assay, such as the LanthaScreen™ platform.[9][12][24] This assay measures the phosphorylation of a fluorescein-labeled substrate by a GST-tagged kinase. A terbium-labeled anti-GST antibody serves as the donor, which excites the acceptor (fluorescein) upon substrate phosphorylation.[9]

A. Reagent Preparation:

  • Kinase Buffer (1X): 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[25]

  • TrkA Kinase: Dilute recombinant GST-tagged TrkA in 1X Kinase Buffer. The optimal concentration should be the EC80 value determined from a prior enzyme titration experiment (the concentration that gives 80% of the maximal signal).[12]

  • Substrate/ATP Mix: Prepare a solution in 1X Kinase Buffer containing the fluorescein-labeled substrate (e.g., 400 nM Fluorescein-poly-GT) and ATP at its Km concentration for TrkA.[9]

  • Inhibitor Dilutions: Prepare a 4X serial dilution of Entrectinib in 1X Kinase Buffer with a constant final DMSO concentration (e.g., 1%).

  • Stop/Detection Solution: Prepare a solution in TR-FRET Dilution Buffer containing EDTA to stop the kinase reaction (e.g., 20 mM final concentration) and the Terbium-labeled anti-GST antibody (e.g., 4 nM final).

B. Assay Procedure (384-well plate format, 20 µl final volume):

  • Add 5 µl of 4X inhibitor dilutions or vehicle to the appropriate wells.

  • Add 10 µl of a 2X mixture of TrkA kinase and the Substrate/ATP mix.

  • Mix the plate and incubate at room temperature for 60-90 minutes.

  • Add 5 µl of the Stop/Detection Solution to all wells.

  • Mix the plate and incubate for an additional 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible reader, measuring emissions at ~495 nm (Terbium) and ~520 nm (Fluorescein) after a pulsed excitation at ~340 nm.[26]

C. Data Analysis:

  • Calculate the emission ratio (520 nm / 495 nm) for each well.

  • Normalize the data using the vehicle control (0% inhibition) and a no-enzyme or potent inhibitor control (100% inhibition).

  • Plot the normalized signal versus the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC50.

Protocol 3: Fluorescence Polarization (FP) Assay

This protocol describes a competitive binding FP assay, which could be adapted for inhibitors like SGI-1776 if a suitable fluorescent tracer for Pim kinases is available. The principle is based on the displacement of a high-affinity fluorescent ligand (tracer) from the kinase by a competing inhibitor, leading to a decrease in polarization.[8]

A. Reagent Preparation:

  • FP Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20. The buffer composition must be optimized to ensure protein stability and minimize non-specific binding.

  • Pim-1 Kinase: Dilute recombinant Pim-1 kinase in FP Buffer. The optimal concentration is typically 2-3 times the Kd of the fluorescent tracer.

  • Fluorescent Tracer: Dilute the tracer to a final concentration approximately equal to its Kd. The tracer should be a small molecule with high affinity for the kinase's ATP pocket.

  • Inhibitor Dilutions: Prepare a serial dilution of SGI-1776 in FP Buffer with a constant DMSO concentration.

B. Assay Procedure (384-well black plate):

  • Add inhibitor dilutions or vehicle to the appropriate wells.

  • Add the Pim-1 kinase solution to all wells except those used for measuring the polarization of the free tracer.

  • Add the fluorescent tracer solution to all wells.

  • Mix the plate and incubate at room temperature for 10-30 minutes to reach binding equilibrium.

  • Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

C. Data Analysis:

  • The raw data is typically in millipolarization (mP) units.

  • Define the assay window using the "bound" (kinase + tracer) and "free" (tracer only) controls.

  • Calculate the percent inhibition for each inhibitor concentration relative to this window.[5]

  • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Conclusion: A Self-Validating System

By employing well-characterized reference standards like Entrectinib, Zimlovisertib, and SGI-1776, researchers can rigorously validate their chosen assay platform. Comparing the IC50 values generated in-house with the established literature values serves as a critical quality control step. Furthermore, running a new compound in parallel with a reference standard across different platforms (e.g., ADP-Glo and TR-FRET) can reveal technology-specific artifacts and provide a more holistic understanding of the compound's inhibitory profile. This integrated approach, grounded in the principles and protocols outlined in this guide, ensures the generation of reliable, reproducible, and ultimately more insightful data in the pursuit of novel kinase inhibitors.

References

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  • Benchchem. (n.d.). Pyrazolo[1,5-a]pyrazin-7-amine. Retrieved from Benchchem product page.[1]

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  • Benchchem. (n.d.). High-Throughput Screening Assays for the Discovery of Tropomyosin Receptor Kinase (Trk) Inhibitors: Application Notes and Protocols. Retrieved from Benchchem technical guide.[24]

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  • MedchemExpress. (n.d.). Zimlovisertib (PF-06650833). Retrieved from MedchemExpress product page.[12]

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  • Cayman Chemical. (n.d.). PF-06650833. Retrieved from Cayman Chemical product page.[32]

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  • MedchemExpress. (n.d.). Kinase Assay Buffer. Retrieved from MedchemExpress product page.[35]

  • QIAGEN. (n.d.). LiquiChip Broad-Range Tyr Kinase Handbook. Retrieved from a QIAGEN handbook.[19]

  • PubMed. (2015, April 20). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.[36]

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Quick Protocol #9FB099. Retrieved from a Promega protocol.[37]

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  • Thermo Fisher Scientific. (2017, July 31). LanthaScreen™ TR-FRET Coregulator Protocol and Assay Conditions. Retrieved from a Thermo Fisher Scientific protocol.[38]

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